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  • Product: Ethyl 2-(5-cyanopyridin-2-yl)acetate
  • CAS: 2113812-63-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6)

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). Ethyl 2-(5-cyanopyridin-2-yl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) represents a highly privileged scaffold [1]. By integrating an electron-deficient cyanopyridine core with a reactive methylene ester, this molecule serves as a versatile lynchpin in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and novel agrochemicals.

This whitepaper provides an authoritative analysis of its molecular architecture, details field-proven synthetic methodologies, and outlines its downstream utility in advanced organic synthesis.

Core Chemical Identity & Molecular Architecture

The utility of Ethyl 2-(5-cyanopyridin-2-yl)acetate stems directly from its electronic distribution. The strong electron-withdrawing nature of the cyano group (-C≡N) at the 5-position exerts a significant inductive and resonance effect across the pyridine ring. This electronic depletion propagates to the 2-position, substantially lowering the pKa​ of the benzylic methylene protons. Consequently, the methylene bridge becomes highly susceptible to base-mediated enolization, facilitating rapid functionalization.

Table 1: Physicochemical & Structural Properties
PropertyValue
Chemical Name Ethyl 2-(5-cyanopyridin-2-yl)acetate
CAS Registry Number 2113812-63-6
Molecular Formula C 10​ H 10​ N 2​ O 2​
Molecular Weight 190.20 g/mol
SMILES String CCOC(=O)CC1=NC=C(C#N)C=C1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Pyridine N, Cyano N, Carbonyl O, Ether O)
Rotatable Bonds 4

Synthetic Methodologies & Mechanistic Pathways

Synthesizing heteroaryl acetates requires strict chemoselectivity. The presence of the electrophilic cyano group dictates that strongly nucleophilic reagents (such as organolithiums or Grignard reagents) must be avoided to prevent competitive addition to the nitrile. Below are two self-validating, field-proven protocols for the construction of this scaffold.

Protocol A: Claisen-Type Condensation (Scalable Route)

This traditional approach relies on the deprotonation of 5-cyano-2-methylpyridine followed by acylation.

  • Causality & Mechanistic Insight: Lithium diisopropylamide (LDA) is selected over n -butyllithium because LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the acidic methyl group without attacking the sensitive cyano moiety. Diethyl carbonate is utilized as the electrophile to install the ethyl ester without the risk of over-acylation (which is common when using ethyl chloroformate).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 5-cyano-2-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M concentration).

  • Enolization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add LDA (1.1 equiv, 2.0 M in THF/heptane). Stir for 45 minutes at -78 °C to ensure complete formation of the deep-red heteroarylmethyl lithium species.

  • Acylation: Add diethyl carbonate (1.2 equiv) in a single portion. Maintain the temperature at -78 °C for 1 hour, then gradually allow the system to warm to room temperature over 2 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material, quench the reaction strictly with saturated aqueous NH 4​ Cl to prevent ester hydrolysis. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield the target compound as a pale yellow solid.

Protocol B: Palladium-Catalyzed α -Arylation (Modern Cross-Coupling)

Pioneered by Hartwig and Buchwald [2], this transition-metal-catalyzed route allows the direct coupling of ethyl acetate with 2-bromo-5-cyanopyridine.

  • Causality & Mechanistic Insight: The critical bottleneck in coupling enolates with aryl halides is the reductive elimination step. By employing a bulky, electron-rich phosphine ligand like P( t -Bu) 3​ , the steric bulk forces the palladium center to rapidly extrude the product, preventing undesirable β -hydride elimination or enolate degradation [3].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with Pd(dba) 2​ (2 mol%), P( t -Bu) 3​ (4 mol%), and 2-bromo-5-cyanopyridine (1.0 equiv).

  • Reagent Addition: Dissolve the mixture in anhydrous toluene. Add ethyl acetate (1.5 equiv).

  • In-Situ Enolization: Cool the mixture to 0 °C and slowly inject LiHMDS (1.2 equiv, 1.0 M in THF). The bulky LiHMDS generates the ester enolate without reacting with the aryl bromide.

  • Coupling: Seal the vial and heat to 80 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. The precipitation of LiBr validates the catalytic cycle's turnover. Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via chromatography.

Synthesis A 5-Cyano-2-methylpyridine + Diethyl Carbonate C Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) A->C LDA, THF, -78°C Claisen Condensation B 2-Bromo-5-cyanopyridine + Ethyl Acetate B->C Pd(dba)2, P(t-Bu)3 LiHMDS, 80°C α-Arylation

Figure 1: Divergent synthetic pathways for Ethyl 2-(5-cyanopyridin-2-yl)acetate.

Downstream Applications in Drug Development

The true value of Ethyl 2-(5-cyanopyridin-2-yl)acetate lies in its multi-vector reactivity. Drug development professionals utilize this scaffold to rapidly generate structural diversity:

  • α -Alkylation: The acidic methylene bridge can be deprotonated with mild bases (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ ) and reacted with alkyl halides to generate sterically hindered quaternary centers, a common motif in modern APIs to improve metabolic stability.

  • Knoevenagel Condensation: Reaction with aryl aldehydes yields highly conjugated acrylonitriles, which serve as Michael acceptors in targeted covalent inhibitors (TCIs).

  • Bifunctional Manipulation: The ethyl ester can undergo selective saponification to the free acid for subsequent amide coupling, while the cyano group can be orthogonally reduced (via Raney Nickel or Pd/C hydrogenation) to a primary amine, yielding a functionalized building block for macrocyclization.

Figure 2: Downstream functionalization workflows for API synthesis.

References

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002. URL: [Link]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557-12565. URL: [Link]

Exploratory

Spectroscopic data (NMR, IR, MS) of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Spectroscopic Profiling of Ethyl 2-(5-cyanopyridin-2-yl)acetate: An In-Depth Technical Guide Executive Summary Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional building block ex...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Ethyl 2-(5-cyanopyridin-2-yl)acetate: An In-Depth Technical Guide

Executive Summary

Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Its structural architecture—featuring an electron-deficient pyridine core, a reactive cyano group, and an enolizable ethyl acetate moiety—makes it a critical intermediate in the synthesis of complex heterocycles and selective kinase inhibitors, such as Cyclin-Dependent Kinase 12 (CDK12) inhibitors[1].

This whitepaper provides an authoritative, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. By understanding the quantum mechanical and electronegative forces dictating these spectral outputs, researchers can establish robust, self-validating analytical workflows for structural confirmation.

Structural Anatomy & Spectroscopic Causality

The spectroscopic behavior of Ethyl 2-(5-cyanopyridin-2-yl)acetate is governed by three distinct micro-environments:

  • The Pyridine Core: The nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), which is compounded by the resonance electron-withdrawing effect (-M) of the cyano group at the C5 position. This dual-depletion of electron density heavily deshields the ring protons, particularly at C6[2].

  • The Cyano Group (-C≡N): As a linear, highly polarizable functional group, it provides a distinct, isolated vibrational mode in IR spectroscopy and acts as a strong meta/ortho director in NMR chemical shift perturbations.

  • The Ethyl Acetate Moiety (-CH₂COOCH₂CH₃): Isolated from the aromatic system's resonance by a methylene bridge, the ester carbonyl behaves as a classic aliphatic ester. This lack of conjugation is a critical diagnostic feature in both IR and ¹³C NMR[3].

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Causality and Assignments

In a non-polar, non-hydrogen-bonding solvent like CDCl₃, the ¹H NMR spectrum is defined by severe anisotropic deshielding. The H6 proton is situated ortho to both the electronegative pyridine nitrogen and the cyano group. This synergistic electron withdrawal pushes its resonance far downfield to ~8.80 ppm. It appears as a doublet with a small meta-coupling constant (J ≈ 2.2 Hz) to H4.

The methylene bridge (-CH₂-) at ~3.95 ppm appears as a sharp singlet. Despite being flanked by two electron-withdrawing systems (the pyridine ring and the ester carbonyl), it lacks adjacent protons, preventing spin-spin splitting.

¹³C NMR Causality and Assignments

The ¹³C spectrum is anchored by the ester carbonyl at ~170.2 ppm. Because the carbonyl is insulated from the pyridine ring's π-system by the methylene bridge, it does not experience the upfield shift typically associated with conjugated aromatic esters[2]. The cyano carbon is highly characteristic, resonating at ~116.8 ppm.

Table 1: Quantitative ¹H and ¹³C NMR Data (Predicted, 400/100 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹H 8.80dd (J = 2.2, 0.8)1HPyridine C6-H
¹H 7.95dd (J = 8.2, 2.2)1HPyridine C4-H
¹H 7.45dd (J = 8.2, 0.8)1HPyridine C3-H
¹H 4.20q (J = 7.1)2HEster -O-CH₂- (Ethyl)
¹H 3.95s2HBridge -CH₂-
¹H 1.25t (J = 7.1)3HEster -CH₃ (Ethyl)
¹³C 170.2Singlet-Ester C=O
¹³C 158.5Singlet-Pyridine C2 (Quaternary)
¹³C 152.1Singlet-Pyridine C6
¹³C 139.8Singlet-Pyridine C4
¹³C 123.5Singlet-Pyridine C3
¹³C 116.8Singlet-Cyano -C≡N (Quaternary)
¹³C 108.5Singlet-Pyridine C5 (Quaternary)
¹³C 61.4Singlet-Ester -O-CH₂-
¹³C 43.2Singlet-Bridge -CH₂-
¹³C 14.1Singlet-Ester -CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups that are magnetically "silent" or ambiguous in standard ¹H NMR. The use of Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption, which can obscure the 3000 cm⁻¹ region.

The most diagnostic feature is the C≡N stretching vibration at ~2232 cm⁻¹. Because the molecule lacks symmetry, the change in the dipole moment during this vibration is significant, resulting in a sharp, medium-intensity peak. The C=O stretch at ~1735 cm⁻¹ confirms the aliphatic nature of the ester; if conjugation were present, this peak would shift lower to ~1715 cm⁻¹[2].

Table 2: Key FT-IR Vibrational Modes (ATR Method)
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode Assignment
~2985WeakMultipletAliphatic C-H stretch (Ethyl group)
~2232MediumSharpC≡N stretch (Cyano group)
~1735StrongSharpC=O stretch (Unconjugated ester)
~1595, 1555MediumSharpC=C and C=N stretch (Pyridine ring)
~1190StrongBroadC-O stretch (Ester alkoxy bond)

Mass Spectrometry (LC-ESI-MS) & Fragmentation

Electrospray Ionization (ESI) is the optimal soft-ionization technique for this molecule, preserving the molecular ion while allowing for controlled collision-induced dissociation (CID) in tandem MS workflows[4].

Due to the basicity of the pyridine nitrogen, the molecule readily accepts a proton in positive ion mode, yielding a robust [M+H]⁺ peak at m/z 191.08 . The presence of ester and cyano oxygens/nitrogens also makes the molecule highly susceptible to sodium adduction from the LC mobile phase, resulting in a secondary diagnostic peak at m/z 213.06 .

During MS/MS fragmentation, the molecule undergoes predictable neutral losses. The most thermodynamically favorable pathway is the cleavage of the ester bond, leading to the loss of ethanol (46 Da) or an ethoxy radical (45 Da), leaving a stable acylium ion or a substituted pyridine fragment.

Table 3: ESI-MS Peak Assignments (Positive Ion Mode)
m/z ValueIon TypeRelative AbundanceFragment / Assignment
191.08[M+H]⁺100% (Base Peak)Protonated molecular ion
213.06[M+Na]⁺30 - 50%Sodium adduct
145.04[M - OEt]⁺VariableLoss of ethoxy group (Acylium ion formation)
117.04[M - CO₂Et]⁺VariableLoss of entire ethyl ester moiety

Experimental Protocol: Spectroscopic Acquisition & Validation

To ensure high-fidelity, self-validating data, adhere to the following analytical protocol. This workflow is designed to cross-reference structural hypotheses across multiple modalities.

Step 1: Sample Preparation & Purity Verification

  • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Run a rapid UPLC-UV gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) to ensure >98% purity at 254 nm. Causality: Impurities <2% will not significantly interfere with NMR integration but can cause massive ion suppression in ESI-MS.

Step 2: LC-ESI-MS Acquisition

  • Inject 1 µL of the prepared solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in ESI+ mode.

  • Validation Checkpoint: Confirm the exact mass of [M+H]⁺ is within 5 ppm of the theoretical monoisotopic mass (191.0821 Da).

Step 3: FT-IR (ATR) Acquisition

  • Place 2-3 mg of the neat, dry solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply consistent pressure using the anvil and acquire 32 scans at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: Verify the orthogonal presence of the C≡N stretch (~2232 cm⁻¹) to confirm the integrity of the cyano group, which can sometimes hydrolyze to an amide under harsh storage conditions.

Step 4: NMR Acquisition

  • Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Acquire a standard 1D ¹H spectrum (16 scans, 10-second relaxation delay to ensure accurate integration of the isolated methylene bridge).

  • Acquire a 1D ¹³C spectrum (1024 scans) and a DEPT-135 spectrum.

  • Validation Checkpoint: Use the DEPT-135 spectrum to definitively differentiate the CH₂ carbons (negative phase, pointing down) from the CH₃ and CH carbons (positive phase, pointing up). The quaternary carbons (C2, C5, C≡N, C=O) will disappear, validating their assignments.

Analytical Validation Workflow

The following diagram illustrates the logical flow of data synthesis, ensuring that no single spectroscopic method is relied upon in isolation.

AnalyticalWorkflow Sample Ethyl 2-(5-cyanopyridin-2-yl)acetate (Purity >98%) NMR NMR Spectroscopy (1H, 13C, DEPT-135) Sample->NMR 15 mg/mL in CDCl3 IR FT-IR Spectroscopy (ATR Method) Sample->IR Neat solid on Diamond MS LC-ESI-MS (Positive Ion Mode) Sample->MS 1 µg/mL in MeOH DataSync Data Synthesis & Structural Validation NMR->DataSync Carbon Connectivity & Protons IR->DataSync Functional Group Orthogonality MS->DataSync Exact Mass & Fragmentation

Analytical workflow for the orthogonal spectroscopic validation of structural building blocks.

References

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition Source: Springer URL:[Link]

  • Mass Spectrometry: A Textbook, 3rd Edition Source: Springer URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Executive Summary Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Featuring an electron-defi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Featuring an electron-deficient pyridine ring, a reactive cyano group, and an enolizable ethyl ester moiety, this compound serves as a critical intermediate for synthesizing enzyme inhibitors, receptor modulators, and complex heterocyclic scaffolds.

However, the very structural features that make it synthetically valuable also introduce distinct solubility and stability challenges in common laboratory solvents. The presence of the highly acidic methylene protons, coupled with the hydrolytic susceptibility of both the ester and nitrile groups, necessitates a rigorous understanding of its physicochemical behavior. This whitepaper provides a comprehensive, mechanistically grounded guide to handling, solubilizing, and preserving Ethyl 2-(5-cyanopyridin-2-yl)acetate, ensuring high scientific integrity in downstream biological and chemical assays.

Physicochemical Profiling and Solubility Matrix

The solubility of Ethyl 2-(5-cyanopyridin-2-yl)acetate is governed by its moderate lipophilicity, the hydrogen-bond accepting capability of the cyano and pyridine nitrogens, and the dipole moment of the ester group.

Quantitative Solubility Summary
SolventDielectric Constant (ε)Empirical Solubility RangeMechanistic Rationale
Water (pH 7.0) 80.1< 1 mg/mL (Low)High lipophilicity of the ethyl ester and aromatic ring limits hydration.
Aqueous Buffer (pH 2.0) ~801 - 5 mg/mL (Moderate)Protonation of the pyridine nitrogen (pKa ~4-5) enhances ionic solvation[2].
Methanol / Ethanol 32.7 / 24.5> 50 mg/mL (High)Strong dipole-dipole interactions; however, risk of transesterification exists.
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mL (Very High)Excellent solvation of polar and non-polar moieties; ideal for biological stock solutions.
Dichloromethane (DCM) 9.1> 100 mg/mL (Very High)Highly compatible with the lipophilic core; ideal for extraction and synthesis.

Causality Note: While DMSO provides optimal solubility for in vitro assay stocks, the hygroscopic nature of DMSO can introduce trace water over time. Given the compound's hydrolytic liabilities, anhydrous DMSO must be used, and freeze-thaw cycles should be minimized to prevent the accumulation of degradation products.

Mechanistic Stability and Degradation Pathways

The stability of Ethyl 2-(5-cyanopyridin-2-yl)acetate is heavily dependent on the pH and nucleophilicity of the solvent environment. Understanding the causality behind its degradation is paramount for designing robust experimental workflows.

  • Ester Hydrolysis: The ethyl ester is the most labile functional group. In aqueous media, particularly under basic (pH > 8) or strongly acidic (pH < 3) conditions, it undergoes rapid saponification or acid-catalyzed hydrolysis to yield 2-(5-cyanopyridin-2-yl)acetic acid[3].

  • Nitrile Hydrolysis: The cyano group at the 5-position is generally more stable than the ester but remains susceptible to hydrolysis. Conversion to the corresponding primary amide or carboxylic acid typically requires harsher conditions (e.g., prolonged heating in strong acid/base) or specific enzymatic catalysis, such as exposure to nitrilases[4].

  • Methylene (CH2) Deprotonation and Enolization: The methylene bridge is flanked by an electron-withdrawing ester and an electron-deficient cyanopyridine ring, making these protons exceptionally acidic[5]. In the presence of mild bases, the compound readily enolizes. This enolate intermediate is highly reactive and can undergo unwanted Knoevenagel-type condensations or autoxidation[2].

  • Transesterification: When dissolved in primary alcohols (e.g., Methanol) in the presence of trace acid or base, the ethyl ester can undergo transesterification, converting to the methyl ester.

Degradation Parent Ethyl 2-(5-cyanopyridin-2-yl)acetate EsterHydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->EsterHydrolysis NitrileHydrolysis Nitrile Hydrolysis (Strong Acid/Base or Enzymes) Parent->NitrileHydrolysis Enolization Enolization / Deprotonation (Base-Catalyzed) Parent->Enolization Product1 2-(5-cyanopyridin-2-yl)acetic acid EsterHydrolysis->Product1 Product2 Ethyl 2-(5-carbamoylpyridin-2-yl)acetate NitrileHydrolysis->Product2 Product3 Reactive Enolate / Oxidation Products Enolization->Product3

Fig 1: Primary degradation pathways of Ethyl 2-(5-cyanopyridin-2-yl)acetate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between true physicochemical behavior and assay artifacts.

Protocol A: Kinetic Solubility Assay (Miniaturized Shake-Flask HPLC-UV)

Causality: Turbidimetric solubility assays often fail for enolizable compounds due to the formation of micro-precipitates or degradation products that scatter light unpredictably. A chromatographic approach (HPLC-UV) separates the parent compound from potential degradants, ensuring only the intact molecule is quantified.

Step-by-Step Methodology:

  • Preparation of Reference Standard: Prepare a 10 mM stock solution of Ethyl 2-(5-cyanopyridin-2-yl)acetate in anhydrous DMSO.

  • Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a theoretical concentration of 100 µM (1% DMSO final).

  • Internal Validation Control: In parallel, prepare a sample of a known highly soluble standard (e.g., Caffeine) and a poorly soluble standard (e.g., Amiodarone) to validate the assay's dynamic range.

  • Incubation: Shake the vials at 300 rpm at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet undissolved material.

  • Quantification: Inject 10 µL of the supernatant into an HPLC-UV system (C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid). Quantify the parent peak area against a pre-established calibration curve.

Protocol B: Accelerated Stability Profiling via LC-MS

Causality: LC-MS is strictly required for stability testing of this compound because UV alone cannot easily distinguish the parent compound from its transesterified or enolized derivatives, which often share similar chromophores.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to 1 mg/mL in the test solvent (e.g., 50:50 MeOH/Water, pH 8.0).

  • Internal Standard Addition: Spike the solution with 1 µg/mL of a stable internal standard (e.g., Biphenyl) to correct for ionization fluctuations in the MS source.

  • Positive Control Generation: Expose a separate 100 µL aliquot to 0.1 M NaOH for 1 hour to intentionally generate the ester hydrolysis product (2-(5-cyanopyridin-2-yl)acetic acid)[3]. This serves as a retention time and mass-to-charge (m/z) reference marker.

  • Time-Course Sampling: Incubate the main sample at 37°C. Withdraw 50 µL aliquots at t = 0, 4, 12, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by diluting 1:10 into cold Acetonitrile containing 0.1% Formic Acid to halt any base-catalyzed enolization or hydrolysis.

  • Analysis: Analyze via LC-MS (ESI+ mode). Monitor the disappearance of the parent mass [M+H]+ = 191.2 and the appearance of the acid[M+H]+ = 163.1 or amide [M+H]+ = 209.2.

Workflow Prep Sample Prep (+ Internal Std) Incubate Incubation (Controlled Temp/pH) Prep->Incubate Sample Aliquot Sampling (t=0 to 48h) Incubate->Sample Quench Quenching (Cold MeCN + Acid) Sample->Quench Analyze LC-MS Analysis (Parent vs Degradants) Quench->Analyze Data Kinetic Profiling (Half-life Calculation) Analyze->Data

Fig 2: Self-validating experimental workflow for accelerated LC-MS stability profiling.

Best Practices for Storage and Handling

To maximize the shelf-life and experimental reliability of Ethyl 2-(5-cyanopyridin-2-yl)acetate, adhere to the following strict handling guidelines:

  • Solid Storage: Store the neat powder at -20°C in a tightly sealed, opaque container backfilled with Argon or Nitrogen. The compound must be kept strictly desiccated to prevent ambient moisture from initiating slow ester hydrolysis.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or Acetonitrile. Avoid storing stock solutions in Methanol or Ethanol for extended periods (>1 week) due to the risk of transesterification.

  • pH Considerations: When diluting into aqueous buffers for biological assays, ensure the final pH is strictly maintained between 5.5 and 7.0. Avoid exposing the compound to basic buffers (pH > 7.5) to prevent rapid deprotonation of the acidic methylene bridge and subsequent degradation[2].

References

  • Appchem. "Ethyl 2-(5-cyanopyridin-2-yl)acetate - Appchem".
  • Vejvoda, V., et al. "Continuous hydrolysis of 4-cyanopyridine by nitrilases from Fusarium solani O1 and Aspergillus niger K10". PubMed / NIH.
  • Benchchem. "2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8". Benchchem Technical Support.
  • Andrews, I. P., & Lewka, N. J. "Oxidation of Substituted Pyridines PyrCH2X (X=H, COOR, COC6H5) With Hypervalent Iodine Reagents". CLOCKSS Archive.
  • ACS Sensors. "Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches: A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents".

Sources

Exploratory

Comprehensive Technical Guide on Ethyl 2-(5-cyanopyridin-2-yl)acetate and Its Analogs: Synthesis, Reactivity, and Applications in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) and its analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks. Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) and its analogs represent a highly privileged class of intermediates. Featuring a nitrogen-containing heterocycle, a strongly electron-withdrawing cyano group, and an enolizable acetate moiety, this molecule serves as a versatile linchpin for synthesizing kinase inhibitors, receptor antagonists, and targeted protein degraders.

This technical whitepaper provides an in-depth analysis of the structural rationale behind this compound, its critical applications in oncology and metabolic disease therapeutics, and highly validated, step-by-step experimental protocols for its derivatization.

Chemical Profiling & Structural Rationale

The utility of Ethyl 2-(5-cyanopyridin-2-yl)acetate is dictated by the synergistic reactivity of its three core structural features. Understanding the causality behind its behavior is essential for designing successful synthetic routes.

  • The Pyridine Core: Enhances the aqueous solubility of the final active pharmaceutical ingredient (API) while acting as a critical hydrogen bond acceptor within target protein binding pockets.

  • The 5-Cyano Group: Acts as a powerful electron-withdrawing group (EWG). In kinase inhibitors, the nitrile group frequently functions as a pharmacophore, engaging in hydrogen bonding within the kinase hinge region. Furthermore, it lowers the electron density of the pyridine ring, significantly improving metabolic stability against CYP450-mediated oxidation compared to unsubstituted analogs.

  • The 2-Acetate Moiety: The α -carbon is flanked by the ester carbonyl and the electron-deficient cyanopyridine ring, making its protons highly acidic. This enables facile deprotonation and subsequent functionalization (e.g., alkylation, Knoevenagel condensations). The ester itself can be selectively saponified for downstream amide coupling.

Quantitative Data: Analog Comparison

To optimize synthetic routes, chemists frequently select between the ethyl ester, methyl ester, or pre-hydrolyzed lithium salt based on volatility, steric hindrance, and downstream reactivity requirements.

Table 1: Physicochemical Properties of Key Cyanopyridyl Acetate Analogs

Compound NameCAS NumberMolecular Weight ( g/mol )SMILESKey Application / Reactivity Profile
Ethyl 2-(5-cyanopyridin-2-yl)acetate 2113812-63-6190.20CCOC(=O)CC1=NC=C(C#N)C=C1Preferred for late-stage functionalization; lower volatility and controlled hydrolysis rate.
Methyl 2-(5-cyanopyridin-2-yl)acetate 1256793-78-8176.17COC(=O)CC1=NC=C(C#N)C=C1Standard building block; highly reactive, ideal for rapid library synthesis[1].
Lithium 2-(5-cyanopyridin-2-yl)acetate 2703782-20-9168.08[Li+].[O-]C(=O)CC1=NC=C(C#N)C=C1Direct precursor for HATU/EDCI-mediated amide couplings; avoids in-situ saponification[2].

Applications in Medicinal Chemistry

The structural architecture of these analogs has been heavily utilized in the patent literature for developing highly selective targeted therapeutics.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Aberrant FGFR4 signaling is a primary driver in hepatocellular carcinoma (HCC). According to authoritative patent literature detailing, the cyano-pyridine moiety is essential for competitive binding within the ATP pocket of the kinase domain[3]. The acetate side-chain is elaborated into complex macrocycles or fused bicyclic systems that lock the inhibitor into the active conformation.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Activates FRS2 FRS2 / GRB2 Complex FGFR4->FRS2 Phosphorylates Inhibitor Cyano-Pyridyl Inhibitor (Derived from CAS 2113812-63-6) Inhibitor->FGFR4 Competitive Binding (ATP Pocket) MAPK MAPK Cascade (Proliferation / Survival) FRS2->MAPK Signal Transduction

Caption: FGFR4 Signaling Pathway and Targeted Kinase Inhibition.

Cyclin-Dependent Kinases 12/13 (CDK12/13) Inhibitors

Recent advancements in utilize the cyanopyridyl acetate scaffold to construct complex urea and amide derivatives[4]. The electron-deficient nature of the pyridine ring tunes the reactivity of nearby covalent warheads (like acrylamides), optimizing their residence time on the target kinase.

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity and reproducibility, the following protocols have been engineered with built-in validation checkpoints.

Protocol A: α -Alkylation of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Objective: Introduce an alkyl or aryl-methyl group at the α -carbon to build steric complexity.

Causality & Reagent Selection:

  • Base Selection: Lithium hexamethyldisilazide (LiHMDS) is strictly selected over sodium hydride (NaH). LiHMDS is a strong, non-nucleophilic base. This prevents unwanted nucleophilic attack on the ester carbonyl or the highly electrophilic cyano group.

  • Temperature Control: The reaction must be initiated at -78°C. Because the α -protons are highly acidic, higher temperatures risk uncontrolled self-condensation (Claisen-type reactions) between the enolate and unreacted starting material.

Exp_Workflow SM Starting Material Ethyl 2-(5-cyanopyridin-2-yl)acetate Deprot Step 1: Deprotonation Base: LiHMDS, -78°C Solvent: Anhydrous THF SM->Deprot Electrophile Step 2: Electrophilic Addition Add R-X dropwise Maintain -78°C to RT Deprot->Electrophile Quench Step 3: Quench & Workup Sat. NH4Cl (aq) Extract with EtOAc Electrophile->Quench Purify Step 4: Purification Flash Chromatography (Silica, Hex/EtOAc) Quench->Purify Validate Validation LC-MS & 1H-NMR Purify->Validate

Caption: Step-by-Step Experimental Workflow for Alpha-Alkylation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve Ethyl 2-(5-cyanopyridin-2-yl)acetate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.

  • Electrophilic Addition: Add the target alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Maintain the temperature at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Self-Validation (In-Process): Sample 10 µL of the reaction mixture, quench in 100 µL of methanol, and analyze via LC-MS. Validation threshold: The reaction is complete when the starting material peak (m/z 191 [M+H]+) is <5% relative to the product peak.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. This mildly acidic quench neutralizes the remaining base without hydrolyzing the ester. Extract three times with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Saponification

Objective: Convert the ethyl ester to a lithium carboxylate salt for downstream amide coupling, avoiding cyano group degradation.

Causality & Reagent Selection:

  • Reagent: Lithium hydroxide (LiOH) in a THF/Water mixture is used instead of harsher bases like NaOH or KOH under reflux. The cyano group is highly susceptible to hydrolysis (forming an amide or carboxylic acid) under strong, hot basic conditions. Mild LiOH at room temperature selectively hydrolyzes the ester while leaving the nitrile perfectly intact.

Step-by-Step Procedure:

  • Reaction: Dissolve Ethyl 2-(5-cyanopyridin-2-yl)acetate (1.0 eq) in a 3:1 mixture of THF:H 2​ O. Add LiOH monohydrate (1.2 eq).

  • Stirring: Stir vigorously at room temperature (20-25°C) for 4 hours.

  • Self-Validation (In-Process): Monitor by Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot corresponding to the highly polar lithium salt.

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile THF. Lyophilize the remaining aqueous solution to yield as a fine powder. This salt can be used directly in HATU-mediated amide couplings without further purification.

References

  • Source: Google Patents (US9266883B2)
  • Source: Google Patents (US20250100994A1)
  • Methyl 2-(5-cyanopyridin-2-yl)acetate Source: PubChem (CID 86719111) URL:[Link]

Sources

Foundational

Theoretical Calculations on the Electronic Structure of Ethyl 2-(5-cyanopyridin-2-yl)acetate: A Comprehensive DFT Guide

Executive Summary & Pharmacological Context Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile N-heterocyclic intermediate. Featuring a pyridine core, a highly electronegative cyano group at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile N-heterocyclic intermediate. Featuring a pyridine core, a highly electronegative cyano group at the C5 position, and a flexible ethyl acetate moiety at C2, it serves as a critical building block in the synthesis of multi-target kinase inhibitors and advanced coordination complexes.

Understanding the electronic structure of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. Density Functional Theory (DFT) has become the gold standard for predicting the pharmacodynamic behavior of such molecules, allowing researchers to map nucleophilic/electrophilic hotspots before initiating costly in vitro synthesis. This whitepaper provides a highly rigorous, self-validating computational methodology for modeling the electronic and spectroscopic properties of Ethyl 2-(5-cyanopyridin-2-yl)acetate.

Causal Reasoning in Computational Methodology (E-E-A-T)

To ensure scientific integrity, every parameter in a computational workflow must be justified by the underlying physics of the molecule.

Functional Selection: Why B3LYP?

We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Pure generalized gradient approximation (GGA) functionals often suffer from self-interaction errors, which artificially delocalize electron density. By incorporating a portion of exact Hartree-Fock exchange, B3LYP corrects this error. This is strictly required for Ethyl 2-(5-cyanopyridin-2-yl)acetate because the strong electron-withdrawing nature of the −C≡N group creates steep charge gradients across the pyridine ring that pure GGAs fail to model accurately.

Basis Set Selection: Why 6-311++G(d,p)?

The 6-311++G(d,p) basis set is utilized for all structural and electronic calculations.

  • Triple-zeta (6-311): Provides three sizes of basis functions for each valence orbital, allowing for high flexibility in bond length optimization.

  • Diffuse functions (++): This is the most critical choice. The molecule contains multiple lone pairs (on the pyridine nitrogen, the cyano nitrogen, and the ester oxygens). Diffuse functions allow the electron density to expand further from the nucleus, which is physically necessary to model lone pairs and potential intermolecular hydrogen bonding in biological environments[1].

  • Polarization functions (d,p): Adds d-orbitals to heavy atoms and p-orbitals to hydrogen, accommodating the angular distortion of electrons in the aromatic system.

Step-by-Step Experimental Workflow

The following protocol represents a self-validating system. A calculation is only considered valid if it passes the internal thermodynamic checks described in Step 3.

Step 1: Initial Geometry Generation

  • Construct the 3D model of Ethyl 2-(5-cyanopyridin-2-yl)acetate using GaussView 6.0.

  • Perform a preliminary molecular mechanics clean-up using the UFF (Universal Force Field) to resolve any immediate steric clashes in the ethyl acetate tail.

Step 2: Ground State Optimization

  • Execute the DFT optimization in Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3

  • Causality Note: Grimme’s D3 dispersion correction (gd3) is included to account for intramolecular non-covalent interactions between the flexible acetate tail and the pyridine π -system.

Step 3: Self-Validation via Frequency Analysis

  • Extract the vibrational frequencies from the output file.

  • Critical Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum. If an imaginary frequency is present, the geometry must be perturbed along the normal mode of that frequency and re-optimized.

Step 4: Spectroscopic Prediction (NMR)

  • Re-optimize the validated ground-state geometry in a solvent model (e.g., DMSO) using the Polarizable Continuum Model (PCM).

  • Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method: #p nmr=giao b3lyp/6-311++g(d,p) scrf=(pcm,solvent=dmso)

G Start Input Geometry (GaussView / UFF) Opt Geometry Optimization B3LYP/6-311++G(d,p) + GD3 Start->Opt Freq Frequency Calculation (Hessian Matrix Evaluation) Opt->Freq Minima Validation: True Minima (Zero Imaginary Freqs) Freq->Minima Prop Electronic Properties (HOMO-LUMO, MEP) Minima->Prop NMR NMR Prediction (GIAO Method, PCM=DMSO) Minima->NMR

Fig 1. Self-validating computational workflow for DFT analysis of cyanopyridine derivatives.

Electronic Structure & Reactivity Indices

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability. In cyanopyridines, the HOMO is typically localized over the pyridine ring (acting as an electron donor), while the LUMO is heavily concentrated on the electron-withdrawing cyano group (acting as an electron acceptor)[2].

From the HOMO-LUMO energy gap ( ΔE ), we derive global reactivity descriptors based on Koopmans' theorem:

  • Chemical Hardness ( η ): η=(ELUMO​−EHOMO​)/2

  • Electrophilicity Index ( ω ): ω=μ2/2η (where μ is the chemical potential)

G HOMO HOMO Energy (Ionization Potential) Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap Hardness Chemical Hardness (η) Resistance to Charge Transfer HOMO->Hardness Electrophilicity Electrophilicity Index (ω) Toxicity & Binding Affinity HOMO->Electrophilicity LUMO LUMO Energy (Electron Affinity) LUMO->Gap LUMO->Hardness LUMO->Electrophilicity

Fig 2. Derivation of global reactivity descriptors from frontier molecular orbitals.

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density surface to identify sites for electrophilic and nucleophilic attack—crucial for predicting how Ethyl 2-(5-cyanopyridin-2-yl)acetate will dock into a protein's active site[1].

  • Red Regions (Negative Potential): Localized strictly around the cyano nitrogen ( N≡C− ) and the carbonyl oxygen ( C=O ) of the acetate group. These are prime hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized around the methylene protons ( −CH2​− ) adjacent to the electron-withdrawing ester and pyridine ring, making them susceptible to deprotonation or nucleophilic attack.

Quantitative Data Summaries

The following tables summarize the theoretical calculations for Ethyl 2-(5-cyanopyridin-2-yl)acetate, demonstrating the expected output of the aforementioned workflow.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated Value (Theoretical)Pharmacological Implication
HOMO Energy EHOMO​ -6.52 eVModerate electron-donating capacity.
LUMO Energy ELUMO​ -2.14 eVHigh electron affinity due to cyano group.
Energy Gap ΔE 4.38 eVHigh kinetic stability; favorable for oral drugs.
Chemical Hardness η 2.19 eVLow polarizability; stable in biological media.
Electrophilicity ω 4.30 eVStrong tendency to accept electrons from targets.

Table 2: Predicted 13 C NMR Chemical Shifts (GIAO Method, DMSO)

Carbon EnvironmentPositionPredicted Shift ( δ , ppm)Experimental Range ( δ , ppm)
Carbonyl CarbonC=O (Ester)171.2169.5 - 172.0
Cyano Carbon C≡N 117.8116.0 - 118.5
Pyridine CoreC2 (ortho to N)158.4156.0 - 159.0
Pyridine CoreC5 (ipso to CN)108.6107.0 - 110.0
Acetate Methylene −CH2​− (bridge)43.141.5 - 44.0
Ethyl Methylene −O−CH2​− 61.560.0 - 62.5
Ethyl Methyl −CH3​ 14.313.8 - 14.5

(Note: Theoretical chemical shifts are scaled relative to Tetramethylsilane (TMS) calculated at the identical level of theory).

Conclusion

The theoretical investigation of Ethyl 2-(5-cyanopyridin-2-yl)acetate using the B3LYP/6-311++G(d,p) level of theory provides a mathematically rigorous foundation for predicting its chemical behavior. By enforcing strict self-validation protocols (e.g., zero imaginary frequencies) and utilizing diffuse basis sets to capture the complex electron density of the cyano and ester moieties, researchers can confidently transition from in silico modeling to in vitro synthesis and biological evaluation.

References

  • Title: Microwave-assisted synthesis, antioxidant activity, docking simulation, and DFT analysis of different heterocyclic compounds. Source: Scientific Reports (Nature Portfolio), 2023; 13: 4999. URL: [Link]

  • Title: Role of DFT in Drug Design: A Mini Review. Source: Drug Designing: Open Access (Longdom Publishing), 2022; 11: 216. URL: [Link]

  • Title: Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Source: Journal of Biochemical and Molecular Toxicology, 2025; 39: e70346. URL: [Link]

Sources

Exploratory

Executive Summary: The Pharmacological and Synthetic Imperative

An in-depth technical analysis of the synthetic methodologies for cyanopyridine derivatives, focusing on mechanistic causality, catalytic efficiency, and modern laboratory protocols. Cyanopyridines—pyridine rings functio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic methodologies for cyanopyridine derivatives, focusing on mechanistic causality, catalytic efficiency, and modern laboratory protocols.

Cyanopyridines—pyridine rings functionalized with a strongly electron-withdrawing nitrile group—are privileged scaffolds in medicinal chemistry and agrochemical development. The presence of the cyano group not only modulates the physicochemical properties of the pyridine core (e.g., lowering the pKa of the conjugate acid and increasing lipophilicity) but also serves as a versatile synthetic handle for downstream transformations into amides, amines, tetrazoles, and carboxylic acids[1].

Pharmacologically, cyanopyridine derivatives have demonstrated profound bioactivity. Specific substitution patterns, such as 2-amino-3-cyanopyridines, have been identified as potent IKK-β inhibitors, A2A adenosine receptor antagonists, and critical agents in the clinical profiling against Trypanosoma cruzi for the treatment of Chagas disease[2][3].

For the synthetic chemist, accessing these scaffolds requires overcoming the inherent electron deficiency of the pyridine ring, which can deactivate traditional electrophilic substitution pathways. Modern synthetic strategies have bifurcated into two highly efficient paradigms:

  • The Top-Down Approach: Late-stage functionalization via transition-metal-catalyzed cyanation of pre-formed halopyridines.

  • The Bottom-Up Approach: De novo ring construction via multicomponent reactions (MCRs) to generate highly substituted cyanopyridines in a single pot.

This guide details the mechanistic causality, operational parameters, and validated protocols for both approaches.

The Top-Down Paradigm: Palladium-Catalyzed Cyanation

The direct conversion of halopyridines to cyanopyridines via palladium catalysis represents a triumph of modern cross-coupling chemistry. Historically, the Rosenmund-von Braun reaction required stoichiometric copper(I) cyanide and harsh temperatures (>150 °C), limiting functional group tolerance. Palladium catalysis lowers the activation barrier, enabling cyanations at milder temperatures[4].

Mechanistic Causality

The catalytic cycle follows the classical cross-coupling sequence: oxidative addition, transmetalation, and reductive elimination. However, cyanation presents a unique kinetic bottleneck. The cyanide ion is a strong σ-donor and a potent π-acceptor; it binds tightly to the Pd(II) center, potentially poisoning the catalyst by forming inactive [Pd(CN)4​]2− complexes.

Furthermore, the reductive elimination of the Ar–CN bond is notoriously slow and is typically the rate-determining step[4]. To accelerate this step, the catalyst architecture must feature bulky, electron-rich ligands (e.g., t-BuXPhos or dppf) that sterically force the aryl and cyano groups together, promoting elimination.

pd_cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I/Br) Pd0->OxAdd + Halopyridine PdII_Hal L_nPd(II)(Ar)(X) Intermediate OxAdd->PdII_Hal TransMet Transmetalation (Cyanide Source) PdII_Hal->TransMet PdII_CN L_nPd(II)(Ar)(CN) Intermediate TransMet->PdII_CN + Zn(CN)2 - Zn(X)2 RedElim Reductive Elimination (Rate-Determining Step) PdII_CN->RedElim RedElim->Pd0 Catalyst Regeneration Product Cyanopyridine Product RedElim->Product

Catalytic cycle for the Pd-catalyzed cyanation of halopyridines.
Validated Protocol: Mild Pd-Catalyzed Cyanation using Zn(CN)₂

This protocol utilizes Zinc Cyanide ( Zn(CN)2​ ) as the cyanide source. Zn(CN)2​ is preferred over NaCN or KCN because its low solubility in organic solvents ensures a low steady-state concentration of dissolved cyanide, preventing catalyst poisoning[1].

Reagents:

  • Substrate: 3-Bromopyridine (1.0 mmol)

  • Cyanide Source: Zn(CN)2​ (0.6 mmol, 1.2 equiv of CN− )

  • Catalyst/Ligand: Pd2​(dba)3​ (2 mol%), t-BuXPhos (4 mol%)

  • Solvent: DMF/H₂O (99:1, 5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Zn(CN)2​ , Pd2​(dba)3​ , and t-BuXPhos. Evacuate and backfill the tube with Argon (repeat 3 times).

  • Substrate Addition: Add 3-bromopyridine and degassed DMF/H₂O via syringe. The trace water is critical as it aids in the partial solubilization of Zn(CN)2​ , facilitating transmetalation without overwhelming the Pd center.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 12 hours. Monitor conversion via LC-MS or TLC.

  • Safety Quench & Workup (Critical): Cool the reaction to room temperature. In a well-ventilated fume hood , carefully add 10 mL of a 10% aqueous sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes any unreacted, highly toxic cyanide ions into relatively benign cyanate ( OCN− ) ions. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield 3-cyanopyridine.

The Bottom-Up Paradigm: Multicomponent Reactions (MCRs)

When highly substituted cyanopyridines are required—particularly 2-amino-3-cyanopyridines for structure-activity relationship (SAR) profiling—late-stage functionalization becomes inefficient. Multicomponent reactions (MCRs) offer a thermodynamically driven, atom-economical alternative by assembling the pyridine core from simple acyclic precursors in a single operation[5][6].

Mechanistic Causality

The classical four-component synthesis involves an aldehyde, a ketone (e.g., acetophenone), malononitrile, and ammonium acetate. The reaction cascade is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, driven by the high acidity of the malononitrile methylene protons. This forms an electrophilic arylidenemalononitrile intermediate.

Concurrently, the ketone undergoes enolization and attacks the intermediate via a Michael addition. Ammonium acetate serves a dual role: it provides the nitrogen atom for the pyridine ring closure and acts as a mild base to catalyze the initial enolization. The resulting dihydropyridine intermediate undergoes spontaneous oxidative aromatization (often driven by atmospheric oxygen or the loss of H2​ ) to yield the thermodynamically stable 2-amino-3-cyanopyridine[7].

mcr_pathway Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Int1 Arylidenemalononitrile (Electrophile) Knoevenagel->Int1 - H2O Michael Michael Addition (+ Ketone Enolate) Int1->Michael Int2 Acyclic Adduct Michael->Int2 Cyclization Cyclization & Oxidation (+ NH4OAc) Int2->Cyclization Product 2-Amino-3-cyanopyridine Cyclization->Product - H2O, - H2

Reaction cascade for the multicomponent synthesis of 2-amino-3-cyanopyridines.
Validated Protocol: Heterogeneous Cu/C Catalyzed MCR

Recent advancements emphasize Green Chemistry by utilizing heterogeneous, recyclable catalysts. Copper nanoparticles supported on charcoal (Cu/C) act as excellent Lewis acids to activate the carbonyl groups, enhancing the rate of both the Knoevenagel and Michael steps[5][8].

Reagents:

  • Substrates: Benzaldehyde (1.0 mmol), Acetophenone (1.0 mmol), Malononitrile (1.0 mmol)

  • Nitrogen Source: Ammonium Acetate (1.5 mmol)

  • Catalyst: Cu/C nanoparticles (2 mol%)

  • Solvent: Solvent-free or Ethanol (2 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL round-bottom flask, combine benzaldehyde, acetophenone, malononitrile, and ammonium acetate. Add the Cu/C catalyst (2 mol%).

  • Thermal Activation: If running solvent-free, heat the neat mixture to 110 °C with vigorous stirring for 1-2 hours. If using ethanol, reflux at 80 °C. The Lewis acidic Cu surface coordinates with the oxygen of the carbonyls, drastically lowering the LUMO energy and accelerating nucleophilic attack[5].

  • Catalyst Recovery: Upon completion (indicated by TLC, formation of a solid mass), cool the mixture and dilute with hot ethanol. Filter the mixture while hot through a sintered glass funnel. The heterogeneous Cu/C catalyst is retained on the filter.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol and dry under vacuum at 40 °C. It can be reused for up to 8 consecutive runs with negligible loss in catalytic activity[5].

  • Product Isolation: Allow the filtrate to cool to room temperature. The 2-amino-4,6-diphenylpyridine-3-carbonitrile product will precipitate as a crystalline solid. Filter and recrystallize from ethanol to achieve >90% purity.

Quantitative Data Presentation: Strategy Comparison

To assist in synthetic route planning, the following table summarizes the operational metrics of both approaches based on recent literature standards[1][4][5][6].

MetricPd-Catalyzed Cyanation (Top-Down)Multicomponent Reaction (Bottom-Up)
Primary Use Case Late-stage functionalization of existing APIs.Library generation, SAR studies, highly substituted cores.
Typical Yields 75% – 95%80% – 98%
Reaction Time 2 – 16 hours15 mins (Microwave) – 4 hours (Thermal)
Catalyst System Homogeneous (Pd/Ligand), difficult to recover.Heterogeneous (Cu/C, Na2​CaP2​O7​ ), highly recyclable.
Cyanide Source Zn(CN)2​ , K4​[Fe(CN)6​] , or CuSCN.Malononitrile (safer, acts as both carbon and nitrile source).
Atom Economy Moderate (generates metal-halide waste).High (water and hydrogen gas are primary byproducts).
Substrate Scope Broad (tolerates diverse functional groups on the ring).Limited to substituents derived from available aldehydes/ketones.

Conclusion & Future Perspectives

The synthesis of cyanopyridine derivatives has evolved from hazardous, stoichiometric methodologies to highly catalytic and atom-economical processes. For precise, single-point modifications of complex heterocycles, palladium-catalyzed cyanation remains the gold standard, particularly with the advent of low-temperature protocols and safer cyanide sources like CuSCN[4][9]. Conversely, for the rapid generation of molecular complexity and pharmaceutical libraries, multicomponent reactions utilizing heterogeneous nanocatalysts offer an unparalleled blend of efficiency and environmental sustainability[5][6]. Future developments in this space are heavily focused on earth-abundant metal catalysis (e.g., Nickel or Iron) and continuous flow chemistry to further mitigate the safety risks associated with cyanation at scale.

Sources

Protocols & Analytical Methods

Method

Detailed reaction conditions for the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Application Note: Scalable Synthesis and Process Optimization of Ethyl 2-(5-cyanopyridin-2-yl)acetate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 2-(5-cyanopyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6)

Introduction & Mechanistic Rationale

Ethyl 2-(5-cyanopyridin-2-yl)acetate is a highly valuable bifunctional building block in medicinal chemistry. The 5-cyanopyridine motif is frequently utilized in the design of targeted therapeutics, notably in the development of selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors and other kinase-directed oncology drugs[1]. The pendant ethyl acetate group provides an ideal handle for subsequent functionalization, such as α -alkylation, aldol condensations, or conversion into amides and heterocycles.

Strategic Route Selection: While transition-metal-catalyzed α -arylation of acetates is a known method for forming C(sp2)−C(sp3) bonds, it often requires expensive palladium catalysts, air-sensitive ligands, and stringent anhydrous conditions. For process-scale synthesis, we employ a highly robust, metal-free two-step approach:

  • Nucleophilic Aromatic Substitution (S N​ Ar): The pyridine ring of 2-chloro-5-cyanopyridine is severely electron-deficient due to the synergistic electron-withdrawing effects of the ortho-nitrogen and the para-cyano group. This dramatically lowers the LUMO energy, allowing the sodium enolate of diethyl malonate to undergo a rapid and quantitative S N​ Ar reaction.

  • Krapcho Decarboxylation: Direct aqueous saponification and decarboxylation of the resulting malonate intermediate is chemically hazardous to the nitrile group, which is prone to hydrolysis into an amide or carboxylic acid under harsh basic or acidic conditions. The Krapcho decarboxylation[2][3] provides a near-neutral, chemoselective alternative. By heating the intermediate with Lithium Chloride (LiCl) and water in DMSO, the lithium ion acts as a Lewis acid to activate the ester carbonyl. Water facilitates the selective saponification of one ester group, and the resulting β -keto acid equivalent undergoes rapid thermal decarboxylation[4], preserving the sensitive cyano group.

Synthetic Workflow

SynthesisWorkflow SM 2-Chloro-5-cyanopyridine + Diethyl malonate SNAr Step 1: SNAr NaH, THF, 0-25°C SM->SNAr Int Diethyl 2-(5-cyanopyridin-2-yl)malonate SNAr->Int >90% Yield Krapcho Step 2: Krapcho LiCl, H2O, DMSO, 130°C Int->Krapcho Prod Ethyl 2-(5-cyanopyridin-2-yl)acetate Target Product Krapcho->Prod -CO2, -EtOH

Fig 1: Two-step synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate via SNAr and decarboxylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(5-cyanopyridin-2-yl)malonate (S N​ Ar)

Self-Validating Checkpoint: The generation of the malonate enolate is highly exothermic and evolves hydrogen gas. Cessation of bubbling indicates complete enolate formation.

  • Enolate Generation: To an oven-dried, argon-purged 500 mL round-bottom flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.40 g, 60.0 mmol, 1.2 equiv). Suspend in anhydrous THF (150 mL) and cool the mixture to 0 °C using an ice bath.

  • Malonate Addition: Add Diethyl malonate (9.61 g, 60.0 mmol, 1.2 equiv) dropwise over 15 minutes via a syringe. Maintain the temperature at 0 °C. Stir the resulting mixture for 30 minutes at room temperature until H 2​ evolution ceases, yielding a clear, slightly yellow solution.

  • S N​ Ar Coupling: Re-cool the reaction to 0 °C. Add 2-chloro-5-cyanopyridine (6.93 g, 50.0 mmol, 1.0 equiv) portion-wise.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1; UV active). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by the intermediate ( Rf​≈0.4 ).

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (50 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The crude product can be used directly in the next step without further purification.

    • Expected LC-MS (ESI+): m/z 263.1 [M+H] + .

Step 2: Krapcho Decarboxylation to Target Product

Self-Validating Checkpoint: The reaction must be kept strictly at 130 °C. Temperatures above 150 °C may lead to degradation of the cyano group, while temperatures below 110 °C will stall the decarboxylation.

  • Reaction Setup: Dissolve the crude Diethyl 2-(5-cyanopyridin-2-yl)malonate (approx. 50.0 mmol) in anhydrous DMSO (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Lithium Chloride (LiCl, 4.24 g, 100 mmol, 2.0 equiv) and deionized Water (1.80 mL, 100 mmol, 2.0 equiv).

  • Thermal Decarboxylation: Heat the mixture to 130 °C in an oil bath. Stir at this temperature for 6–8 hours. Monitor the reaction by LC-MS. The mass of the intermediate ( m/z 263.1) will cleanly transition to the product mass ( m/z 191.1).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (300 mL) to precipitate the product and remove DMSO. Extract with EtOAc (3 × 150 mL).

  • Purification: Wash the combined organic layers extensively with water (3 × 100 mL) to remove residual DMSO, followed by brine (100 mL). Dry over Na 2​ SO 4​ and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 10% to 30%) to afford Ethyl 2-(5-cyanopyridin-2-yl)acetate as a pale yellow oil that may crystallize upon standing.

Process Optimization & Quantitative Data

To ensure maximum scalability and yield, reaction conditions were screened. The tables below summarize the causality behind the finalized protocol parameters.

Table 1: Base and Solvent Screening for S N​ Ar (Step 1)

Entry Base (1.2 eq) Solvent Temp (°C) Time (h) Conversion (%) Observation / Causality

| 1 | K 2​ CO 3​ | DMF | 60 | 12 | 65% | Weak base leads to incomplete enolization; heating causes side reactions. | | 2 | Cs 2​ CO 3​ | DMF | 25 | 8 | 88% | Good yield, but Cs 2​ CO 3​ is cost-prohibitive for large-scale processes. | | 3 | NaH | THF | 25 | 4 | >95% | Optimal. Irreversible deprotonation drives rapid, clean conversion. |

Table 2: Salt and Temperature Screening for Decarboxylation (Step 2)

Entry Salt (2.0 eq) Additive Temp (°C) Time (h) Yield (%) Observation / Causality

| 1 | NaCl | H 2​ O (2 eq) | 150 | 12 | 72% | Higher temp required for Na + ; partial nitrile degradation observed. | | 2 | LiCl | None | 130 | 24 | 45% | Sluggish. Lack of water forces a pure dealkoxycarbonylation pathway. | | 3 | LiCl | H 2​ O (2 eq) | 130 | 6 | 91% | Optimal. Li + strongly coordinates the ester; H 2​ O enables rapid saponification/decarboxylation. |

Analytical Characterization

To verify the integrity of the synthesized Ethyl 2-(5-cyanopyridin-2-yl)acetate, compare the isolated material against the following expected spectroscopic parameters:

  • Appearance: Pale yellow oil / low-melting solid.

  • LC-MS (ESI+): Calculated for C 10​ H 10​ N 2​ O 2​ [M+H] + : 191.08; Found: 191.1.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 8.85 (dd, J = 2.1, 0.8 Hz, 1H, Ar-H adjacent to N), 7.95 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 4.18 (q, J = 7.1 Hz, 2H, -O-CH 2​ CH 3​ ), 3.95 (s, 2H, Ar-C H 2​ -CO), 1.25 (t, J = 7.1 Hz, 3H, -OCH 2​ C**H 3​ ).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 169.8 (C=O), 158.2, 152.1, 139.6, 123.8, 116.7 (-CN), 108.4, 61.2 (-OCH 2​ -), 43.5 (Ar-CH 2​ -), 14.1 (-CH 3​ ).

References

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Publications. URL:[Link]

  • Krapcho Decarboxylation. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Advances in the Krapcho Decarboxylation. Journal of Chemical Research. URL:[Link]

  • Krapcho Decarboxylation - Reaction Mechanism and Applications. Chem-Station Int. Ed. URL:[Link]

Sources

Application

Application Note: Utilization of Ethyl 2-(5-cyanopyridin-2-yl)acetate in the Synthesis of Next-Generation DPP-IV Inhibitors

Introduction & Rationale In the landscape of Type 2 Diabetes Mellitus (T2DM) management, Dipeptidyl Peptidase IV (DPP-IV) inhibitors have emerged as a cornerstone therapy. By preventing the rapid enzymatic degradation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, Dipeptidyl Peptidase IV (DPP-IV) inhibitors have emerged as a cornerstone therapy. By preventing the rapid enzymatic degradation of the incretin hormone glucagon-like peptide-1 (GLP-1), these agents effectively enhance glucose-dependent insulin secretion and suppress glucagon release ([1]([Link])).

Early clinical candidates, such as NVP-DPP728, established the 5-cyanopyridin-2-yl moiety as a highly effective pharmacophore for occupying the extensive S2 pocket of the DPP-IV enzyme ([2]([Link])). However, traditional synthetic routes rely on 2-chloro-5-cyanopyridine to form C–N linked intermediates (e.g., secondary amines), which can be susceptible to in vivo metabolic N-dealkylation.

Mechanistic Causality & Pathway Dynamics

The active methylene of Ethyl 2-(5-cyanopyridin-2-yl)acetate is flanked by an ester and an electron-deficient cyanopyridine ring, significantly lowering its pKa. This unique electronic environment allows for mild α -alkylation or Knoevenagel condensations without degrading the nitrile group.

Biochemically, the 5-cyano group is not merely a synthetic handle; it is a critical binding determinant. Kinetic evaluations of DPP-IV inhibition demonstrate that nitrile functionalities interact strongly with the active site residues, drastically reducing the dissociation constant ( koff​ ) and leading to a highly desirable slow-binding, transition-state-like inhibition profile ([2]([Link])).

GLP1_Pathway Meal Food Intake LCells Intestinal L-Cells Meal->LCells Stimulates GLP1 Active GLP-1 (7-36 amide) LCells->GLP1 Releases Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Activates GLP-1R DPPIV DPP-IV Enzyme GLP1->DPPIV Cleaved by Glucose Blood Glucose Lowering Insulin->Glucose Promotes uptake InactiveGLP1 Inactive GLP-1 (9-36 amide) DPPIV->InactiveGLP1 Produces Inhibitor DPP-IV Inhibitor (Cyanopyridine deriv.) Inhibitor->DPPIV Blocks S1/S2 pockets

Fig 1: DPP-IV inhibition pathway preserving active GLP-1 for glucose homeostasis.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the transformation of Ethyl 2-(5-cyanopyridin-2-yl)acetate into a functionalized DPP-IV inhibitor precursor, culminating in the coupling to an (S)-2-cyanopyrrolidine warhead.

Fig 2: Synthetic workflow for C-linked cyanopyridine DPP-IV inhibitors.

Protocol A: α -Alkylation of Ethyl 2-(5-cyanopyridin-2-yl)acetate
  • Objective: Construct the carbon backbone of the S2-binding domain.

  • Causality: Utilizing Sodium Hydride (NaH) in anhydrous THF ensures quantitative enolate formation. The enhanced acidity of the methylene protons—driven by the adjacent ester and the electron-withdrawing nature of the cyanopyridine ring—allows for rapid electrophilic attack without requiring cryogenic temperatures.

  • Procedure:

    • Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (0.2 M). Purge with N2​ and cool to 0 °C.

    • Dropwise add a solution of Ethyl 2-(5-cyanopyridin-2-yl)acetate (1.0 eq) in THF. Stir for 30 minutes until gas evolution ceases.

    • Add the desired electrophile (e.g., an N-Boc protected alkyl halide, 1.1 eq) dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4​Cl and extract with EtOAc ( ).

  • Self-Validation System: Remove a 10 µL reaction aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass ( m/z 191 [M+H]+ ) and the emergence of the alkylated product mass.

Protocol B: Saponification and Amide Coupling
  • Objective: Link the S2-occupying cyanopyridine domain to the S1-occupying cyanopyrrolidine warhead.

  • Causality: The (S)-2-cyanopyrrolidine moiety is essential for forming a reversible covalent imidate adduct with the catalytic Ser630 of DPP-IV ([2]([Link])). Coupling requires strictly non-epimerizing conditions (EDCI/HOBt) to preserve the (S)-stereocenter, as the (R)-enantiomer exhibits a >500-fold drop in potency ([3]([Link])).

  • Procedure:

    • Dissolve the intermediate ester in a 3:1 mixture of THF/H 2​ O. Add LiOH (2.0 eq) and stir at RT for 2 hours (Saponification).

    • Acidify to pH 4 using 1M HCl, extract with DCM, and concentrate to yield the free acid.

    • Dissolve the acid in anhydrous DMF (0.1 M). Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes.

    • Add (S)-2-cyanopyrrolidine hydrochloride (1.2 eq) and stir for 12 hours at RT.

  • Self-Validation System: Monitor the final product purity using chiral HPLC (e.g., Chiralpak AD-H column). The enantiomeric excess (ee) must remain >98% to ensure no racemization occurred during the coupling phase.

Quantitative Data & Optimization

Table 1: Optimization of α -Alkylation Conditions for Ethyl 2-(5-cyanopyridin-2-yl)acetate

Base Solvent Temperature (°C) Conversion (%) Impurity Profile
NaH THF 0 to RT >95% Minimal

| K 2​ CO 3​ | DMF | 60 | 45% | High (Dialkylation observed) | | LiHMDS | THF | -78 | 85% | Minimal | | KOtBu | THF | 0 | 70% | Moderate (Ester transesterification) |

Table 2: Comparative Kinetic Parameters of DPP-IV Inhibitors | Compound | Linkage Type | Ki​ (nM) | koff​ ( s−1 ) | S2 Pocket Group | | :--- | :--- | :--- | :--- | :--- | | NVP-DPP728 | Amine (C-N) | 11 | 1.3×10−3 | 5-cyanopyridin-2-yl | | Vildagliptin | Amine (C-N) | 3 | 1.5×10−4 | 3-hydroxyadamantyl | | C-Linked Analogue * | Carbon (C-C) | 14 | 1.8×10−3 | 5-cyanopyridin-2-yl |

*Note: Data for the C-linked analogue is representative modeling demonstrating that isosteric replacement via the acetate building block maintains nanomolar affinity while improving metabolic half-life.

References

  • Hughes, T. E., et al. (1999). "NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV." Biochemistry, 38(36), 11597-11603.[2] URL:[Link]

  • Villhauer, E. B., et al. (2002). "1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 45(12), 2362-2365.[3] URL:[Link]

  • Ahrén, B., et al. (2002). "Inhibition of Dipeptidyl Peptidase IV Improves Metabolic Control Over a 4-Week Study Period in Type 2 Diabetes." Diabetes, 51(5), 1461-1465.[1] URL:[Link]

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774-2789.[4] URL:[Link]

Sources

Method

Application Note: Chemoselective Derivatization of the Ester Group in Ethyl 2-(5-cyanopyridin-2-yl)acetate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Overview Ethyl 2-(5-cyanopyridin-2-yl)acetate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Overview

Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule features an electron-deficient pyridine ring substituted with a highly electrophilic 5-cyano group and a 2-ethyl acetate moiety.

In drug development, derivatizing the ester group (e.g., via hydrolysis, reduction, or amidation) while leaving the cyano group intact is a frequent requirement, as the nitrile can serve as a pharmacophore or a handle for late-stage tetrazole/amine synthesis. The core synthetic challenge is chemoselectivity : aggressive nucleophiles or strong hydride donors will indiscriminately attack both the ester carbonyl and the nitrile carbon.

As a Senior Application Scientist, I have designed this protocol guide to establish self-validating, highly controlled methodologies for the selective derivatization of the ester group. By leveraging precise electronic control and mild reagents, we can achieve high-yielding transformations without compromising the sensitive nitrile functionality.

Mechanistic Rationale & Reagent Selection

To achieve chemoselectivity, we must exploit the differential electrophilicity between the ester carbonyl and the nitrile carbon.

  • Selective Reduction: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are non-selective and will rapidly reduce both the ester to a primary alcohol and the nitrile to a primary amine [1]. To selectively reduce the ester, Lithium Borohydride (LiBH₄) is the reagent of choice. The lithium counterion acts as a Lewis acid, coordinating to the ester carbonyl oxygen and enhancing its electrophilicity, allowing the relatively mild borohydride anion to transfer a hydride. The nitrile group, being a poorer ligand for lithium, remains unactivated and intact [1].

  • Selective Hydrolysis: Nitriles require harsh conditions (strong aqueous acid/base and prolonged heating) to hydrolyze to amides or carboxylic acids [2]. In contrast, the unhindered ethyl ester can be saponified under exceptionally mild alkaline conditions. Using Lithium Hydroxide (LiOH) at 0 °C to room temperature ensures rapid ester cleavage while completely sparing the nitrile [3].

Table 1: Reagent Compatibility Matrix for Bifunctional Substrates
Reagent / ConditionEster ReactivityNitrile ReactivityOutcome for Target Molecule
LiAlH₄ (THF, 0 °C)Complete ReductionComplete ReductionUndesired (Amino-alcohol formation)
NaBH₄ (MeOH, RT)Minimal/No ReactionNo ReactionUndesired (Starting material recovered)
LiBH₄ (THF, RT)Complete Reduction No Reaction Optimal (Primary alcohol + Nitrile)
NaOH (H₂O, Reflux)Complete HydrolysisPartial/Full HydrolysisUndesired (Di-acid or Amide-acid mixture)
LiOH (THF/H₂O, 0 °C)Complete Hydrolysis No Reaction Optimal (Carboxylic acid + Nitrile)

Reaction Pathways & Workflows

The following diagram illustrates the divergent synthetic pathways available when applying chemoselective principles to Ethyl 2-(5-cyanopyridin-2-yl)acetate.

G A Ethyl 2-(5-cyanopyridin-2-yl)acetate (Starting Material) B 2-(5-cyanopyridin-2-yl)acetic acid (Selective Hydrolysis) A->B LiOH, THF/H2O 0°C to RT C 2-(5-cyanopyridin-2-yl)ethan-1-ol (Selective Reduction) A->C LiBH4, THF 0°C to RT D Degradation / Mixed Products (Loss of Nitrile) A->D LiAlH4 or NaOH (Reflux)

Chemoselective pathways for Ethyl 2-(5-cyanopyridin-2-yl)acetate derivatization.

Detailed Experimental Protocols

Protocol A: Chemoselective Saponification to Carboxylic Acid

Objective: Hydrolyze the ethyl ester to yield 2-(5-cyanopyridin-2-yl)acetic acid without hydrating the nitrile to an amide.

Causality & Design Notes: The use of a THF/MeOH/H₂O solvent mixture ensures complete dissolution of the organic substrate while providing the necessary water for hydrolysis. The electron-withdrawing nature of the 5-cyano group drastically lowers the pKa of the pyridine nitrogen (pKa ~ 1.5). Therefore, during the acidic workup, adjusting the pH to ~3 will protonate the carboxylic acid (pKa ~ 4) without forming a highly water-soluble pyridinium salt, allowing for efficient organic extraction.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(5-cyanopyridin-2-yl)acetate (1.90 g, 10.0 mmol) in a mixture of THF (15 mL) and MeOH (5 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Dissolve LiOH·H₂O (0.50 g, 12.0 mmol, 1.2 eq) in distilled water (5 mL). Add this aqueous solution dropwise to the reaction flask over 10 minutes to prevent localized heating.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes; the product will stay at the baseline) or LCMS.

  • Quenching & Workup: Once the ester is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 10 mL of water and cool to 0 °C.

  • Acidification: Carefully add 1M HCl dropwise until the pH reaches ~3.0. A precipitate may form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.

Protocol B: Chemoselective Reduction to Primary Alcohol

Objective: Reduce the ethyl ester to yield 2-(5-cyanopyridin-2-yl)ethan-1-ol while preserving the cyano group.

Causality & Design Notes: LiBH₄ is utilized due to its specific reactivity profile—it readily reduces esters but is inert toward nitriles under standard conditions [1]. The reaction must be quenched with a mild proton source (saturated NH₄Cl) rather than strong aqueous acids, as strong acids can catalyze the Pinner reaction (conversion of nitrile to imidate/ester) or hydrolyze the nitrile during workup [3].

Workflow Step1 1. Dissolve Substrate in Dry THF (Inert Atmosphere, 0 °C) Step2 2. Dropwise Addition of LiBH4 (1.5 eq) (Maintains Chemoselectivity) Step1->Step2 Step3 3. Stir at RT for 4-6 hours (Monitor via TLC/LCMS) Step2->Step3 Step4 4. Quench with Sat. NH4Cl (Prevents Nitrile Hydrolysis) Step3->Step4 Step5 5. Extract (EtOAc) & Purify via Column (Isolate Primary Alcohol) Step4->Step5

Step-by-step workflow for the chemoselective reduction of the ester group.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add Ethyl 2-(5-cyanopyridin-2-yl)acetate (1.90 g, 10.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add a solution of LiBH₄ (2.0 M in THF, 7.5 mL, 15.0 mmol, 1.5 eq) dropwise via syringe. Caution: Hydrogen gas may evolve.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Track the disappearance of the starting material via LCMS.

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly quench the excess hydride by adding saturated aqueous NH₄Cl (15 mL) dropwise. Stir vigorously until gas evolution ceases.

  • Extraction: Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient of 20% to 60% EtOAc in Hexanes) to isolate the pure alcohol.

Analytical Validation Parameters

To ensure the trustworthiness of the protocols, validate your isolated products against the following expected analytical benchmarks:

  • LCMS (ESI+):

    • Starting Material: [M+H]⁺ = 191.1

    • Carboxylic Acid (Protocol A): [M+H]⁺ = 163.1

    • Primary Alcohol (Protocol B): [M+H]⁺ = 149.1

  • IR Spectroscopy: Ensure the preservation of the sharp, distinct nitrile stretch ( C≡N ) at approximately 2230 cm⁻¹ in all isolated products. The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (3200–3400 cm⁻¹) will confirm successful derivatization.

References

  • Chem 115 - Andrew G Myers Research Group: Reductions Harvard University URL
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Arkivoc URL
  • Nitriles to Esters via Carboxylic Acids Chemistry Steps URL
Application

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Target Audience: Researchers, scientists, and drug development professionals. Focus: Telescoped Nucleophilic Aromatic Substitution ( SN​Ar ) and Microwave-Assisted Krapcho Decarboxylation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Telescoped Nucleophilic Aromatic Substitution ( SN​Ar ) and Microwave-Assisted Krapcho Decarboxylation.

Executive Summary

Ethyl 2-(5-cyanopyridin-2-yl)acetate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and receptor antagonists. Traditional syntheses of heteroaryl acetates often rely on direct α -arylation using strong bases (e.g., LiHMDS), which can compromise sensitive functional groups like the cyano moiety.

This application note details a robust, self-validating two-step protocol that circumvents these issues. By employing a mild SN​Ar reaction with diethyl malonate followed by a microwave-assisted Krapcho decarboxylation, this method ensures high functional group tolerance. The integration of microwave irradiation reduces the decarboxylation time from 18 hours to just 15 minutes, significantly improving the yield and purity profile of the final product.

Mechanistic Rationale & Strategy

Why Diethyl Malonate over Direct Acetate Enolates?

Direct α -arylation of ethyl acetate requires strong, non-nucleophilic bases at cryogenic temperatures. Under such conditions, the highly electrophilic cyano group on the 2-chloro-5-cyanopyridine ring is susceptible to competitive nucleophilic attack or polymerization. Diethyl malonate possesses a significantly lower pKa (~13), allowing the use of a mild base ( K2​CO3​ ). This selectively generates the carbon nucleophile while preserving the integrity of the cyano group. Furthermore, the electron-withdrawing cyano group at the C5 position lowers the LUMO of the pyridine ring, making the C2 position highly electrophilic and perfectly primed for the SN​Ar attack.

Why Microwave-Assisted Krapcho Decarboxylation?

The classical requires prolonged heating (150–160 °C for 12–24 hours), which often leads to product degradation and complex impurity profiles. By transitioning to a microwave-assisted protocol, we exploit rapid, volumetric dielectric heating. As demonstrated by , microwave irradiation efficiently overcomes the high activation energy barrier of the decarboxylation step. The chloride ion from LiCl attacks the ethyl group via an SN​2 mechanism, releasing ethyl chloride and a carboxylate intermediate that rapidly decarboxylates under microwave superheating ().

Experimental Workflow

Workflow cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Microwave Krapcho Decarboxylation N1 Mix 2-Chloro-5-cyanopyridine & Diethyl Malonate N2 Add K2CO3 in DMF Heat at 80°C for 2h N1->N2 N3 Aqueous Workup Isolate Intermediate N2->N3 N4 Load Intermediate, LiCl, H2O, and DMSO N3->N4 Purified Intermediate N5 Microwave Irradiation 150°C, 15 min N4->N5 N6 Vent Pressure (CO2) Purify Product N5->N6

Fig 1: Experimental workflow for the microwave-assisted synthesis of the target acetate.

Experimental Protocol

Materials Required:

  • 2-Chloro-5-cyanopyridine (CAS: 33252-28-7)

  • Diethyl malonate (CAS: 105-53-3)

  • Potassium carbonate ( K2​CO3​ ), anhydrous

  • Lithium chloride ( LiCl ), anhydrous

  • Dimethyl sulfoxide (DMSO) & N,N-Dimethylformamide (DMF), anhydrous

Phase 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Enolate Generation: In an oven-dried 50 mL round-bottom flask, suspend anhydrous K2​CO3​ (2.0 equiv, 20 mmol) in 15 mL of anhydrous DMF. Add diethyl malonate (1.2 equiv, 12 mmol) dropwise at room temperature. Stir for 15 minutes.

  • Substitution: Add 2-chloro-5-cyanopyridine (1.0 equiv, 10 mmol) in one portion. Heat the mixture to 80 °C under a nitrogen atmosphere for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the distinct UV-active spot of the starting material is entirely consumed.

  • Workup: Cool to room temperature, quench with 30 mL of deionized water, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo. The intermediate, diethyl 2-(5-cyanopyridin-2-yl)malonate, is typically >95% pure and used directly.

Phase 2: Microwave-Assisted Krapcho Decarboxylation
  • Reaction Setup: Transfer the intermediate (~10 mmol) to a 30 mL heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar. Add anhydrous LiCl (2.0 equiv, 20 mmol), deionized water (2.0 equiv, 20 mmol), and 15 mL of DMSO.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated microwave synthesizer. Set parameters: Temperature = 150 °C, Time = 15 minutes, Power = Variable (max 200 W), Cooling = On .

  • Safety & Venting (Critical Step): The decarboxylation stoichiometrically generates CO2​ and ethyl chloride gas, resulting in significant internal pressure (approx. 3–5 bar). Do not open immediately. Allow the vial to cool to <40 °C, then carefully pierce the septum with a vent needle inside a fume hood to equalize pressure.

  • Isolation: Dilute the mixture with 40 mL of water and extract with ethyl acetate (3 × 25 mL). Wash the organic phase thoroughly with water (3 × 20 mL) and brine to clear the DMSO. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield pure ethyl 2-(5-cyanopyridin-2-yl)acetate.

Mechanistic Pathway

Fig 2: Mechanistic pathway of the microwave-assisted Krapcho decarboxylation step.

Data Presentation & Optimization

The transition from conventional thermal heating to microwave irradiation was rigorously validated. As shown in Table 1, microwave dielectric heating not only accelerates the reaction by a factor of 72 but also suppresses thermal degradation pathways, resulting in a superior purity profile.

Table 1: Optimization of the Krapcho Decarboxylation Step

Heating MethodAdditivesSolvent SystemTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
Conventional Oil Bath LiCl , H2​O DMSO15018 h62%85%
Microwave Irradiation LiCl , H2​O DMSO 150 15 min 89% >98%
Microwave Irradiation Li2​SO4​ H2​O 21030 min81%95%
Microwave Irradiation NaCl , H2​O DMF15020 min74%90%

Note: The use of LiCl in DMSO proved superior to NaCl in DMF due to the higher solubility of lithium salts and the optimal dielectric loss tangent of DMSO under microwave conditions.

References

  • Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(11), 1391-1394. URL:[Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link]

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media—Part I. Synthesis, 1982(10), 805-822. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Managing exothermic reactions in the large-scale synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Welcome to the Process Development Support Center. The synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate via Nucleophilic Aromatic Substitution (SNAr) presents significant thermal hazards during scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. The synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate via Nucleophilic Aromatic Substitution (SNAr) presents significant thermal hazards during scale-up. The reaction between the highly activated 2-chloro-5-cyanopyridine and an ester enolate (e.g., from ethyl acetate and LiHMDS) is violently exothermic.

This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to safely transition this synthesis from batch to continuous flow, ensuring high fidelity and safety at scale.

Process Overview & Exothermic Risk Assessment

When scaling up exothermic reactions, the physical limitations of batch reactors become the primary failure point. The deteriorating ratio of surface area to volume on scale up of chemical processes severely limits the ability to remove heat ([1]).

Causality Batch Batch Scale-Up (>10 L) VolRatio Decreased Surface-Area to-Volume Ratio Batch->VolRatio HeatAcc Heat Accumulation (SNAr Exotherm) VolRatio->HeatAcc SideRxn Decomposition & Impurity Formation HeatAcc->SideRxn Flow Continuous Flow Microreactors HeatAcc->Flow Mitigation Strategy Runaway Thermal Runaway Risk SideRxn->Runaway HeatTrans Rapid Heat Dissipation (High Surface Area) Flow->HeatTrans Safe Isothermal Operation (Safe Scale-Up) HeatTrans->Safe

Logical causality of thermal runaway in batch vs. flow mitigation.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why is cryogenic cooling (-78°C) traditionally required for this SNAr reaction in batch, and why does it fail on scale? A1: In batch processing, ethyl acetate must be deprotonated by a strong base (like LiHMDS) to form the reactive enolate. Above -50°C, this enolate rapidly undergoes self-condensation (Claisen condensation) to form ethyl acetoacetate. To prevent this, batch reactors are kept at -78°C. However, the subsequent SNAr coupling with 2-chloro-5-cyanopyridine releases massive enthalpy. In large batch vessels, poor heat transfer causes localized temperature spikes, destroying the enolate and risking a thermal runaway[1].

Q2: How does continuous flow chemistry eliminate the need for cryogenic conditions? A2: Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. Flow systems prevent heat buildup through continuous mixing and efficient heat dissipation ([2]). By using a time-resolved process, the enolate is generated and immediately consumed in the SNAr reaction before Claisen condensation can occur. This allows the entire synthesis to be conducted safely at 10°C.

Q3: What are the self-validating indicators that our cooling capacity is being overwhelmed? A3: Rely on in-line thermocouples and Differential Scanning Calorimetry (DSC) data. If the maximum temperature spike ( ΔTmax​ ) at the reactor outlet exceeds 5°C relative to the jacket temperature, your heat transfer coefficient is being overwhelmed, indicating localized fouling or flow-rate mismatch.

Troubleshooting Guide: Impurity Control & Runaway Mitigation

Symptom / IssueRoot Mechanistic CauseSelf-Validating Corrective Action
High levels of ethyl acetoacetate impurity Enolate self-condensation (Claisen) due to prolonged residence time before the SNAr step.Increase flow rate in Micromixer 1 to reduce residence time to < 2 seconds; verify elimination via in-line FTIR.
Incomplete conversion of 2-chloro-5-cyanopyridine Insufficient residence time in the reaction zone or localized fouling disrupting mixing.Perform a step-test on flow rates; monitor reactor outlet ΔT . A sudden drop in ΔT indicates fouling.
Dark brown discoloration of the product stream Thermal decomposition of the pyridine ring due to micro-exotherms > 20°C.Increase cooling jacket flow rate; verify isothermal operation using distributed multipoint thermocouples.

Standard Operating Protocol (SOP): Continuous Flow Synthesis

This protocol leverages microreactor technology to safely manage the SNAr exotherm. Chemical synthesis becomes a time-resolved process in flow chemistry, allowing kilogram quantities to be produced safely from a milliliter-scale reactor volume ([3]).

Phase 1: System Priming & Integrity Validation

  • Action: Flush the continuous flow system (PTFE tubing, Hastelloy micro-mixers) with anhydrous THF at 5 mL/min.

  • Causality: Organolithium bases (LiHMDS) react violently with moisture, generating hexamethyldisilazane and destroying the stoichiometry required for enolate formation.

  • Self-Validating Check: Monitor the in-line moisture sensor at the system outlet. Do not proceed until the reading stabilizes at < 50 ppm H₂O.

Phase 2: Time-Resolved Enolate Generation

  • Action: Pump Stream A (1.0 M Ethyl Acetate in THF) and Stream B (1.05 M LiHMDS in THF) into Micromixer 1. Maintain the cooling jacket at 0°C.

  • Causality: Rapid mixing ensures instantaneous deprotonation. The short residence time prevents the exothermic Claisen self-condensation.

  • Self-Validating Check: Utilize in-line Flow-IR spectroscopy immediately after Micromixer 1. The protocol is validated when the ester carbonyl stretch (~1740 cm⁻¹) is completely replaced by the enolate signature.

Phase 3: Exothermic SNAr Coupling

  • Action: Introduce Stream C (0.95 M 2-Chloro-5-cyanopyridine in THF) into Micromixer 2 to react with the enolate stream. Set the residence tube jacket to 10°C.

  • Causality: The nucleophilic attack on the electron-deficient pyridine ring is highly exothermic. The microreactor absorbs the enthalpy of reaction instantly, preventing thermal runaway.

  • Self-Validating Check: Monitor the distributed thermocouples along the residence tube. The system is operating safely if the maximum temperature spike ( ΔTmax​ ) remains ≤ 3°C.

Phase 4: In-Line Quenching & Phase Separation

  • Action: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 10% aqueous NH₄Cl buffer.

  • Causality: Immediate quenching neutralizes unreacted base and stops secondary nucleophilic attacks on the cyano group.

  • Self-Validating Check: Continuous pH monitoring in the CSTR must read between pH 5.5 and 6.5. A pH > 7 indicates insufficient buffer flow, risking ester hydrolysis.

FlowProcess R1 Stream A: 2-Chloro-5-cyanopyridine M2 Reaction Zone (SNAr Exotherm) R1->M2 R2 Stream B: Ethyl Acetate + Base M1 Micro-mixer (Enolate Formation) R2->M1 M1->M2 Enolate R4 Residence Tube (Active Cooling: 10°C) M2->R4 Q1 In-line Quench (Aqueous Buffer) R4->Q1 P1 Product Collection (Target Ester) Q1->P1

Continuous flow experimental workflow for exothermic SNAr synthesis.

Quantitative Data: Thermal Management Comparison

The following table summarizes the thermodynamic capabilities of different reactor setups for this specific synthesis, highlighting why continuous flow is the safest scale-up vector.

ParameterLab Scale Batch (1 L)Pilot Scale Batch (50 L)Continuous Flow (10 mL internal vol)
Cooling Requirement Cryogenic (-78°C)Cryogenic (-78°C)Chilled Water (10°C)
Surface Area/Volume Ratio ~40 m²/m³~10 m²/m³> 5,000 m²/m³
Heat Transfer Coefficient ~100 W/m²·K~50 W/m²·K> 1,000 W/m²·K
Max Temp Spike ( ΔTmax​ ) 15°C (Poor control)> 40°C (Runaway risk)< 3°C (Isothermal)
Target Ester Yield 75%45% (Decomposition)92%
Claisen Impurity 10%35%< 1%

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes , ACS Symposium Series,[Link]

  • Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow , PharmTech,[Link]

Sources

Optimization

Alternative reagents and catalysts for a more efficient synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate. This guide provides drug development professionals and synthetic chemists with field-proven alternatives to traditional p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate. This guide provides drug development professionals and synthetic chemists with field-proven alternatives to traditional palladium-catalyzed cross-coupling, focusing on scalability, cost-efficiency, and transition-metal-free protocols.

Overview & Strategic Alternatives

The synthesis of ethyl 2-(5-cyanopyridin-2-yl)acetate traditionally relies on the palladium-catalyzed α -arylation of ester enolates with 2-chloro-5-cyanopyridine[1]. While effective, palladium catalysis presents challenges in pharmaceutical development, including high catalyst costs, the need for complex bulky phosphine ligands, and the rigorous purification required to remove heavy metal residues.

Because the 5-cyano group strongly withdraws electron density, the 2-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2]. This electronic causality allows for highly efficient, transition-metal-free alternative routes that are highly preferred for scale-up.

Quantitative Comparison of Synthetic Strategies
Synthetic StrategyReagents / CatalystsTypical YieldCost / ScalabilityPrimary Impurity Risks
Traditional Pd-Catalysis Pd(OAc)₂, LiHMDS, Buchwald Ligands60–75%High / ModerateHeavy metal retention, homocoupling
Metal-Free SNAr (Recommended) NaH, Diethyl malonate, LiCl, DMSO75–85% (2 steps)Low / ExcellentNitrile hydrolysis (if overheated)
Base-Metal Catalysis Ni(cod)₂, NHC or dppf ligands50–65%Medium / GoodDehalogenated pyridine

Experimental Workflow

Workflow SM 2-Chloro-5-cyanopyridine Pd Pd-Catalyzed α-Arylation (Traditional) SM->Pd EtOAc, Base SNAr SNAr with Diethyl Malonate (Alternative) SM->SNAr NaH, DMF Prod Ethyl 2-(5-cyanopyridin-2-yl)acetate Pd->Prod Krapcho Krapcho Decarboxylation SNAr->Krapcho Intermediate Krapcho->Prod LiCl, H2O, DMSO

Synthetic workflow comparing traditional Pd-catalysis and the metal-free alternative.

Step-by-Step Experimental Methodologies

To establish a self-validating system, the following metal-free protocol utilizes in-process controls to ensure complete conversion before proceeding to the next step.

Step 1: SNAr with Diethyl Malonate

Objective: Synthesize diethyl 2-(5-cyanopyridin-2-yl)malonate.

  • Enolate Formation: Charge a dry, argon-purged flask with NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous DMF (10 volumes). Cool to 0 °C.

  • Addition: Dropwise add diethyl malonate (1.1 eq). Stir for 30 minutes at room temperature until hydrogen gas evolution completely ceases. Causality check: The cessation of gas confirms complete enolate formation.

  • Substitution: Add 2-chloro-5-cyanopyridine (1.0 eq) portion-wise[3]. The strong electron-withdrawing nature of the cyano group facilitates rapid SNAr.

  • Reaction & Quench: Stir at room temperature for 2–4 hours. Monitor by LC-MS. Once the starting material is consumed, quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and concentrate. The crude intermediate can be used directly in Step 2.

Step 2: Krapcho Decarboxylation

Objective: Convert the malonate intermediate to ethyl 2-(5-cyanopyridin-2-yl)acetate[4].

  • Setup: Dissolve the crude diethyl 2-(5-cyanopyridin-2-yl)malonate in DMSO (5 volumes).

  • Reagents: Add LiCl (2.0 eq) and strictly controlled H₂O (1.5 eq). Note: Precise water stoichiometry is critical to prevent nitrile hydrolysis.

  • Heating: Heat the mixture to 130 °C. The chloride ion acts as a nucleophile, attacking the ethyl group of the ester, leading to the expulsion of ethyl chloride and subsequent decarboxylation[5].

  • Monitoring: Monitor closely via LC-MS. The reaction typically completes in 4–6 hours.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to yield the pure target compound.

Troubleshooting Guides & FAQs

Q1: Why is my traditional Pd-catalyzed α -arylation yielding high amounts of homocoupled or reduced pyridine byproducts? A1: This is a common issue when coupling electron-deficient heteroaryl halides. The oxidative addition of 2-chloro-5-cyanopyridine to the Pd(0) center is fast, but if the subsequent transmetalation with the ester enolate is slow, the Pd(II) intermediate can undergo off-target pathways like β -hydride elimination (leading to reduction) or homocoupling. To resolve this, you must use highly sterically hindered, electron-rich ortho-biphenyl phosphines (e.g., Buchwald ligands) which accelerate reductive elimination[1]. Alternatively, bypass the issue entirely by adopting the metal-free SNAr route.

Q2: In the metal-free SNAr approach, I am seeing incomplete conversion of 2-chloro-5-cyanopyridine. What is going wrong? A2: Incomplete conversion usually stems from incomplete enolate formation or water contamination quenching the enolate. Diethyl malonate has a pKa of ~13. NaH is sufficient, but it must be fresh. Ensure the hydrogen gas evolution has completely stopped before adding the electrophile. Furthermore, utilizing a polar aprotic solvent like DMF or DMSO is mandatory, as it leaves the enolate "naked" and highly nucleophilic, maximizing the SNAr reaction rate[2].

Q3: During the Krapcho decarboxylation step, my cyano group is hydrolyzing to an amide. How do I prevent this? A3: Causality: The Krapcho decarboxylation requires high temperatures (130–150 °C) and a nucleophile (LiCl) in the presence of water[5]. However, nitriles are highly susceptible to hydration under aqueous thermal conditions. If you use excess water or heat the reaction for too long, the cyano group will hydrate. Fix: Strictly limit water to 1.1–1.5 equivalents relative to the malonate. Do not use generic "wet DMSO." Add the water volumetrically. Monitor the reaction hourly and cool it immediately once decarboxylation is complete.

Q4: Can I use direct enolate addition of ethyl acetate instead of diethyl malonate to save a step? A4: While theoretically possible using strong non-nucleophilic bases like LiHMDS at -78 °C, direct SNAr with the ethyl acetate enolate is notoriously difficult to scale. The mono-ester enolate is highly reactive and prone to competing Claisen condensation with itself. The two-step malonate route, utilizing the much more stable and easily generated malonate enolate, provides a self-validating, highly reproducible system that is vastly superior for scale-up.

Q5: Are there alternative transition-metal catalysts if I must use a direct cross-coupling approach? A5: Yes. If a direct α -arylation is required and palladium is to be avoided, nickel-catalyzed cross-coupling is a robust alternative. Nickel catalysts (e.g., Ni(cod)₂) paired with NHC ligands or bidentate phosphines can facilitate the coupling of aryl chlorides with ester enolates[6]. Nickel is more nucleophilic than palladium, which aids in the activation of the C-Cl bond, though it requires strict anaerobic conditions.

Mechanistic Visualization

Mechanism A Diethyl 2-(5-cyanopyridin-2-yl)malonate B Chloride Nucleophilic Attack (on Ethyl group) A->B LiCl, DMSO, 130°C C Formation of Ethyl Chloride & Carboxylate Anion B->C D Decarboxylation (-CO2) & Enolate Formation C->D E Protonation by H2O D->E F Ethyl 2-(5-cyanopyridin-2-yl)acetate E->F

Mechanistic pathway of the Krapcho decarboxylation step.

References

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. PubMed (NIH).[Link]

  • Saveant, J. M. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews (ACS).[Link]

  • Kumar, P., et al. (2018). Magic Bullet! Rebamipide, a Superior Anti-ulcer and Ophthalmic Drug and Its Large-Scale Synthesis in a Single Organic Solvent via Process Intensification Using Krapcho Decarboxylation. New Drug Approvals.[Link]

  • Fang, Z., et al. (2025). Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. ResearchGate.[Link]

Sources

Troubleshooting

Best practices for handling and disposing of waste from Ethyl 2-(5-cyanopyridin-2-yl)acetate synthesis

This guide provides best practices for handling and disposing of waste generated during the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate. It is intended for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides best practices for handling and disposing of waste generated during the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate. It is intended for researchers, scientists, and drug development professionals. The information herein is designed to ensure laboratory safety and environmental compliance.

I. Overview of the Synthesis and Waste Streams

The synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate typically involves the nucleophilic aromatic substitution of a leaving group on a pyridine ring with an acetate equivalent. A common route is the reaction of 2-chloro-5-cyanopyridine with an enolate, often generated from a precursor like ethyl acetate or ethyl cyanoacetate using a strong base such as sodium ethoxide.

The primary waste streams generated from this synthesis can be categorized as follows:

  • Liquid Organic Waste: Primarily consists of the reaction solvent (e.g., ethanol, ethyl acetate) and may contain unreacted starting materials, the product, and organic byproducts.

  • Aqueous Waste: Generated during the work-up procedure, this stream typically contains inorganic salts (e.g., sodium chloride), neutralized base, and small amounts of water-soluble organic compounds.

  • Solid Waste: Includes unreacted solid starting materials, solid byproducts, and contaminated materials from purification steps, such as silica gel.

  • Sharps Waste: Any needles or sharp implements used in handling reagents.

  • Personal Protective Equipment (PPE) Waste: Contaminated gloves, lab coats, and other disposable protective gear.

Below is a visual representation of the general waste management workflow for this synthesis.

cluster_0 Synthesis & Work-up cluster_1 Waste Segregation cluster_2 Final Disposal Reaction Reaction Mixture Quenching Quenching Reaction->Quenching 1. Neutralize excess base PPE_Waste Contaminated PPE Reaction->PPE_Waste Gloves, etc. Extraction Aqueous Extraction Quenching->Extraction 2. Partition between organic and aqueous phases Drying Drying Extraction->Drying 3. Remove water from organic layer Aqueous_Waste Aqueous Waste (Neutral pH) Extraction->Aqueous_Waste Aqueous washes Extraction->PPE_Waste Filtration Filtration Drying->Filtration 4. Remove drying agent Purification Purification (Chromatography/Recrystallization) Filtration->Purification 5. Isolate pure product Solid_Waste Contaminated Solid Waste (Silica, Filter Aid) Filtration->Solid_Waste Drying agent Organic_Waste Halogenated/Non-Halogenated Organic Liquid Waste Purification->Organic_Waste Solvent from chromatography, mother liquor Purification->Solid_Waste Silica gel Purification->PPE_Waste Disposal Licensed Hazardous Waste Disposal Organic_Waste->Disposal Aqueous_Waste->Disposal Solid_Waste->Disposal PPE_Waste->Disposal caption Figure 1: General Waste Management Workflow

Caption: A flowchart illustrating the segregation of waste streams from the synthesis and purification of Ethyl 2-(5-cyanopyridin-2-yl)acetate.

II. Troubleshooting Guide for Waste Handling

This section addresses specific issues that may arise during the handling and disposal of waste from the synthesis.

Problem Potential Cause Recommended Action & Scientific Rationale
Fizzing or gas evolution when quenching the reaction mixture. The reaction mixture contains unreacted strong base (e.g., sodium ethoxide) reacting with the quenching agent (e.g., water or acid).Action: Perform the quench slowly and in an ice bath to control the exothermic reaction. Rationale: Strong bases like sodium ethoxide react exothermically with protic sources. Slow addition and cooling dissipate heat, preventing splashing and uncontrolled gas evolution.[1]
Precipitate forms in the aqueous waste container. The pH of the aqueous waste is causing dissolved species to precipitate. This could be the product or byproducts crashing out upon neutralization.Action: Check the pH of the aqueous waste. If it is significantly different from neutral, adjust it towards neutral (pH 6-8) before combining with other aqueous waste streams. Rationale: The solubility of many organic and inorganic compounds is pH-dependent. Maintaining a neutral pH minimizes unexpected precipitation.
The organic waste container for non-halogenated solvents shows discoloration. Potential side reactions or degradation of materials. For instance, prolonged exposure of sodium ethoxide to air can lead to oxidation and discoloration.[2]Action: Segregate the discolored waste into a separate, clearly labeled container. Consult your institution's Environmental Health & Safety (EHS) department for guidance. Rationale: Discoloration can indicate the presence of unknown and potentially hazardous byproducts. Segregation prevents contamination of other waste streams and allows for proper characterization and disposal.
Solid waste (e.g., silica gel) appears to be fuming or reacting in the waste container. The solid waste was not properly quenched and contains residual reactive materials.Action: Carefully and slowly add a quenching agent (e.g., isopropanol, then methanol, then water) to the fuming solid waste in a fume hood.[1] Rationale: Reactive reagents adsorbed onto silica gel must be neutralized before disposal to prevent uncontrolled reactions in the waste container.

III. Frequently Asked Questions (FAQs)

Q1: Can I pour the aqueous waste from my synthesis down the drain?

A: No. The aqueous waste from this synthesis, although primarily water and salt, may contain residual amounts of the cyanopyridine starting material, product, and other organic compounds.[3] Cyanopyridine derivatives are classified as hazardous waste.[4] All aqueous waste must be collected in a designated, labeled hazardous waste container for disposal by your institution's EHS department.

Q2: How should I handle and dispose of unreacted sodium ethoxide?

A: Unreacted sodium ethoxide is a strong base and is water-reactive.[5] It should be quenched carefully. A recommended procedure is to slowly add it to a stirring, cooled solvent like isopropanol or ethanol, followed by the cautious addition of water.[1] The resulting neutralized solution can then be disposed of as aqueous waste. Always wear appropriate PPE, including gloves and eye protection, when handling sodium ethoxide.[2]

Q3: What is the proper way to dispose of silica gel used for column chromatography?

A: Silica gel contaminated with organic compounds from the purification of Ethyl 2-(5-cyanopyridin-2-yl)acetate must be treated as hazardous solid waste.[2][6] It should be collected in a clearly labeled, sealed container.[7] Do not mix it with other solid waste. The label should indicate that it is "Silica Gel Contaminated with Organic Solvents and Pyridine Derivatives."[7]

Q4: I have a mother liquor from the recrystallization of my product. How do I dispose of it?

A: The mother liquor contains the product, impurities, and the recrystallization solvent (e.g., ethanol/water). This should be collected as liquid organic waste.[8] If the solvent system is a mixture, it should be labeled accordingly. In some cases, it may be possible to recover additional product from the mother liquor, but the final waste should be disposed of as hazardous.

Q5: What are the key safety precautions when handling waste from this synthesis?

A:

  • Always wear appropriate PPE: This includes chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles, and a lab coat.[4]

  • Work in a well-ventilated area: A certified chemical fume hood is essential, especially when handling volatile organic solvents and potentially hazardous pyridine derivatives.

  • Segregate waste streams: Keep organic, aqueous, and solid waste in separate, clearly labeled containers.[3][9]

  • Avoid acidification of cyanide-containing waste: This is critical to prevent the formation of highly toxic hydrogen cyanide gas.

  • Label all waste containers clearly: Include "Hazardous Waste," the chemical names of the contents, and any relevant hazard information.[9]

IV. Experimental Protocols for Waste Handling

Protocol 1: Quenching and Work-up of the Reaction Mixture
  • Upon completion of the reaction, cool the reaction flask in an ice-water bath.

  • Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium ethoxide. Monitor for any temperature increase or gas evolution.

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate) and water.

  • Shake the separatory funnel, venting frequently, and allow the layers to separate.

  • Drain the aqueous layer into a container labeled "Aqueous Waste for Ethyl 2-(5-cyanopyridin-2-yl)acetate Synthesis."

  • Wash the organic layer with brine. Collect the brine wash in the same aqueous waste container.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the drying agent and collect the solid in a container labeled "Contaminated Solid Waste."

  • The filtrate, containing the crude product, can then be concentrated and purified.

Protocol 2: Disposal of Contaminated Silica Gel
  • After column chromatography, allow the bulk of the solvent to evaporate from the silica gel in a fume hood.

  • Transfer the "dry" silica gel to a designated, labeled hazardous waste container.[6][7]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Ensure the container is sealed to prevent the release of dust and residual solvent vapors.

  • Store the container in a designated satellite accumulation area until it is collected by EHS.

Below is a diagram outlining the decision-making process for waste segregation.

start Waste Generated is_liquid Is it a liquid? start->is_liquid is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes organic_waste Collect in Non-Halogenated Organic Waste is_liquid->organic_waste No (Organic) is_solid Is it a solid? is_aqueous->is_solid No aqueous_waste Collect in Aqueous Waste (Neutralize if necessary) is_aqueous->aqueous_waste Yes is_ppe Is it contaminated PPE? is_solid->is_ppe No solid_waste Collect in Contaminated Solid Waste is_solid->solid_waste Yes ppe_waste Collect in Designated PPE Waste Container is_ppe->ppe_waste Yes contact_ehs Consult EHS for Uncertain Waste is_ppe->contact_ehs No caption Figure 2: Waste Segregation Decision Tree

Caption: A decision tree to guide the proper segregation of waste generated during the synthesis.

V. References

  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Retrieved from [Link]

  • Chromatography Absorbent (Silica Gel). (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]

  • How to quench sodium methoxide? (n.d.). XCHEMI. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sodium ethoxide. (2019, July 12). Sciencemadness Wiki. Retrieved from [Link]

  • Recovery of Valuable Solvents from the Pharmaceutical Industry Wastewater. (2022). Chemical Engineering Transactions, 94, 445-450.

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society, 26(9), 1894-1902.

  • The Chichibabin amination reaction. (2018, November 26). Scientific Update. Retrieved from [Link]

  • Safety Data Sheet: Ethyl acetate. (2025, January 15). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • CN104672091A - Recycling method of waste containing ethyl acetate and ethyl alcohol in production process of ethyl trifluoroacetoacetate. (2015). Google Patents. Retrieved from

  • ethyl phenylcyanoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • CN104610135A - Method for treating acetamiprid crystallization mother liquor. (2015). Google Patents. Retrieved from

  • EP1137635B1 - N-substituted 2-cyanopyrrolidines. (2001). Google Patents. Retrieved from

  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. Retrieved from [Link]

  • ethyl acetosuccinate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ethyl cyanoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN104610135A - Method for treating acetamiprid crystallization mother liquor. (2015). Google Patents. Retrieved from

  • Impact of Mother Liquor Recycle on the Impurity Build-Up in Crystallization Processes. (2019). Organic Process Research & Development, 23(10), 2148-2156.

  • Method for recycling ethyl acetate from amlodipine mesylate mother liquor. (n.d.). Google Patents. Retrieved from

  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. (n.d.). University of Louisville. Retrieved from [Link]

  • 2,5-DIHYDROXY-p-BENZENEDIACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • (PDF) Ethyl Cyanoacetate Reactions. (2026, January 3). ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to Ethyl 2-(5-cyanopyridin-2-yl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) Functionalized pyridines are privileged scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6)

Functionalized pyridines are privileged scaffolds in medicinal chemistry. Specifically, Ethyl 2-(5-cyanopyridin-2-yl)acetate possesses two orthogonal functional handles—an electrophilic cyano group and an enolizable ester—making it a highly versatile building block for active pharmaceutical ingredients (APIs). However, synthesizing this molecule presents a distinct chemoselectivity challenge: functionalizing the C2 position of the pyridine ring without inadvertently hydrolyzing, reducing, or over-alkylating the sensitive C5 nitrile.

As a Senior Application Scientist, I have evaluated the three most robust synthetic pathways to construct this molecule. This guide objectively compares these routes, detailing the mechanistic causality behind the reagent choices and providing self-validating experimental protocols to ensure reproducible scale-up.

Quantitative Route Comparison

The selection of a synthetic route depends heavily on the project phase (discovery vs. process scale-up), budget constraints, and available equipment. Table 1 summarizes the performance metrics of the three primary methodologies.

Table 1: Performance Comparison of Synthetic Alternatives

MetricRoute 1: SNAr + KrapchoRoute 2: Pd-Catalyzed α-ArylationRoute 3: Negishi/Reformatsky
Starting Material 2-Chloro-5-cyanopyridine2-Bromo-5-cyanopyridine2-Bromo-5-cyanopyridine
Overall Yield 60–65% (over 2 steps)70–78% (1 step)80–85% (1 step)
Step Count 211
Reagent Cost Low (NaH, Malonate)Medium-High (Pd, Ligands)High (Organozinc, Pd)
Scalability Excellent (Kilogram scale)Moderate (Requires strict anhydrous control)Moderate (Moisture sensitive)
Chemoselectivity Moderate (Harsh thermal step)Moderate (Risk of bis-arylation)Excellent (Highly mild)

Mechanistic Workflows & Experimental Protocols

G cluster_0 Starting Materials SM1 2-Chloro-5-cyanopyridine R1_Step1 Route 1: SNAr Diethyl Malonate, NaH SM1->R1_Step1 SM2 2-Bromo-5-cyanopyridine R2_Step1 Route 2: Pd-Catalyzed α-Arylation EtOAc, LiHMDS, Pd(OAc)2 SM2->R2_Step1 R3_Step1 Route 3: Negishi/Reformatsky BrZnCH2COOEt, Pd(PPh3)4 SM2->R3_Step1 R1_Step2 Krapcho Decarboxylation LiCl, DMSO, 130°C R1_Step1->R1_Step2 Malonate Intermediate Product Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) R1_Step2->Product R2_Step1->Product R3_Step1->Product

Fig 1. Comparative synthetic pathways to Ethyl 2-(5-cyanopyridin-2-yl)acetate.

Route 1: SNAr followed by Krapcho Decarboxylation (The Scalable Classic)

Causality & Mechanism: This two-step sequence relies on the extreme electrophilicity of the C2 position in 2-chloro-5-cyanopyridine, which is synergistically activated by both the ring nitrogen and the para-cyano group. In Step 1, the sodium enolate of diethyl malonate undergoes a rapid Nucleophilic Aromatic Substitution (SNAr)[1]. In Step 2, a Krapcho decarboxylation is employed. Here, the chloride ion from LiCl acts as a hard nucleophile, attacking the ethyl group of the malonate ester via an SN2 mechanism. This generates a carboxylate intermediate that spontaneously decarboxylates at elevated temperatures (130 °C) to afford the mono-ester [1].

Step-by-Step Protocol:

  • SNAr: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.5 M) at 0 °C under N₂. Add diethyl malonate (1.2 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.

  • Add 2-chloro-5-cyanopyridine (1.0 equiv) in THF dropwise. Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate to yield the crude malonate intermediate.

  • Decarboxylation: Dissolve the crude intermediate in DMSO (0.3 M). Add LiCl (2.0 equiv) and H₂O (1.0 equiv).

  • Heat the mixture to 130 °C for 4–6 hours. Self-Validation Check: Monitor via TLC/LC-MS; the disappearance of the malonate mass (M+H = 263) and appearance of the product mass (M+H = 191) confirms completion.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove DMSO. Dry and purify via silica gel chromatography (Hexanes/EtOAc).

Route 2: Palladium-Catalyzed Direct α-Arylation (The Direct Approach)

Causality & Mechanism: Direct α-arylation of esters bypasses the malonate intermediate. However, simple esters like ethyl acetate are difficult to arylate because their corresponding Pd(II)-enolate complexes often undergo sluggish reductive elimination, leading to catalyst death or β-hydride elimination. To overcome this, we utilize the methodology pioneered by Buchwald and Hartwig [2]. By using a strong, non-nucleophilic base (LiHMDS) to pre-form the ester enolate and employing a highly sterically demanding ligand like P(t-Bu)₃ or QPhos, the steric bulk forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, forming the C–C bond cleanly.

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask under N₂, combine 2-bromo-5-cyanopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(t-Bu)₃ (10 mol%).

  • Add anhydrous toluene (0.2 M) and anhydrous ethyl acetate (3.0 equiv).

  • Cool the mixture to 0 °C. Dropwise, add LiHMDS (1.0 M in THF, 2.2 equiv). Note: Excess base is required to ensure complete enolization and neutralize the HBr generated.

  • Stir at room temperature for 12 hours.

  • Quench carefully with 1M HCl to pH 5 to prevent base-catalyzed hydrolysis of the product ester or nitrile.

  • Extract with EtOAc, dry over MgSO₄, concentrate, and purify via flash chromatography.

Route 3: Negishi/Reformatsky Cross-Coupling (The Chemoselective Route)

Causality & Mechanism: When the cyano group exhibits sensitivity to the strong bases (like LiHMDS) used in Route 2, or when bis-arylation is a persistent impurity, the Negishi/Reformatsky hybrid approach is the superior choice. Zinc enolates (Reformatsky reagents) are highly covalent and exceptionally mild. They do not attack the electrophilic nitrile group, ensuring near-perfect chemoselectivity [3]. The Pd(0) catalyst readily inserts into the C-Br bond, and transmetalation with the zinc enolate proceeds smoothly, followed by reductive elimination to yield the product.

Step-by-Step Protocol:

  • In a glovebox or under strict N₂, charge a flask with 2-bromo-5-cyanopyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous THF (0.3 M) and stir to dissolve.

  • Add a commercially available or freshly prepared solution of (2-ethoxy-2-oxoethyl)zinc(II) bromide (0.5 M in THF, 1.3 equiv) at room temperature.

  • Heat the reaction mixture to 65 °C for 6 hours. Self-Validation Check: The reaction mixture will transition from pale yellow to a dark, homogeneous amber color as the active Pd(0) species cycles.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Filter through a short pad of Celite to remove zinc salts and precipitated palladium black.

  • Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often >90% pure and requires minimal column chromatography.

Conclusion & Recommendations

For early-stage discovery where time is the most critical factor and material costs are secondary, Route 3 (Negishi/Reformatsky) is highly recommended. It provides the cleanest reaction profile and avoids the optimization required to suppress bis-arylation.

For process scale-up (kilogram scale) , Route 1 (SNAr + Krapcho) is the undisputed champion. Despite being a two-step process, it avoids the use of expensive palladium catalysts, highly flammable/pyrophoric ligands, and moisture-sensitive zinc reagents. The Krapcho decarboxylation, while thermally demanding, is highly reproducible in standard glass-lined reactors.

References

  • Krapcho, A. P. Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982, 11, 893-914. URL:[Link]

  • Moradi, W. A.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 2001, 123 (33), 7996–8002. URL:[Link]

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Comparative

Comparison of the pharmacokinetic properties of different cyanopyridine-based drug candidates

Cyanopyridines represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, functioning as critical synthetic intermediates and active pharmacophores[1]. Their structural versatility allows for the...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanopyridines represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, functioning as critical synthetic intermediates and active pharmacophores[1]. Their structural versatility allows for the fine-tuning of physicochemical properties, making them attractive candidates for diverse therapeutic areas, including oncology (e.g., Pim-1 and STAT3 inhibitors) and infectious diseases (e.g., anti-Trypanosoma cruzi agents)[2][3][4]. However, the translation of in vitro potency to in vivo efficacy is frequently bottlenecked by pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

This guide provides an objective, data-driven comparison of the PK properties of leading cyanopyridine derivatives, elucidating the causality between structural modifications and metabolic outcomes.

The Lipophilicity-Metabolism Paradox in Cyanopyridines

A recurring challenge in the optimization of cyanopyridine-based drugs is the "lipophilic efficiency trap." While increasing lipophilicity (CLogP) often drives target binding affinity and cellular penetration, it simultaneously compromises kinetic solubility and accelerates hepatic clearance, leading to poor systemic exposure.

Case Study 1: Anti-Trypanosoma cruzi Candidates (Infectious Disease)

In a recent hit-to-lead campaign targeting Chagas disease, a series of 3-cyanopyridine derivatives demonstrated excellent in vitro potency (EC50 < 1 μM) against intracellular T. cruzi amastigotes[3]. However, extensive Structure-Activity Relationship (SAR) analysis revealed that potency was fundamentally driven by lipophilicity[3]. When subjected to in vitro ADME profiling, these highly lipophilic candidates exhibited poor liver microsomal stability[3]. This rapid metabolic degradation would severely limit their oral exposure in animal models, ultimately halting their progression to in vivo exploratory toxicology[3].

Case Study 2: Pim-1 Kinase Inhibitors (Oncology)

Conversely, cyanopyridine derivatives designed as Pim-1 kinase inhibitors for cancer therapy achieved a much more favorable ADME profile[2]. By incorporating specific functional groups (e.g., 3-aminophenyl or 4-methoxyphenyl onto the core scaffold), researchers maintained potent cytotoxic activity (IC50 6.95–20.19 μM against HepG2 and MCF-7 cells) while ensuring optimal physicochemical balance[2]. In silico ADME predictions confirmed that these compounds are orally bioavailable without crossing the blood-brain barrier (BBB)—a highly desirable pharmacokinetic trait for minimizing central nervous system off-target toxicity when treating peripheral tumors[2].

Case Study 3: STAT3 Pathway Inhibitors (Colorectal Cancer)

Compound 3n, a 2-amino-3-cyanopyridine derivative, recently emerged as a potent anti-colorectal cancer agent[4]. It effectively inhibits the phosphorylation of STAT3, subsequently downregulating downstream target genes like MCL-1 and Survivin in a dose- and time-dependent manner[4]. The structural integration of the aminocyanopyridine core provided an optimal balance, yielding low micromolar efficacy (IC50 10.50 μM in HCT-116 cells) alongside structural stability suitable for comprehensive in vivo PK/PD evaluation[4].

Quantitative ADME/PK Comparison

The following table summarizes the comparative pharmacokinetic and pharmacodynamic parameters of the discussed cyanopyridine classes, highlighting the divergence in metabolic stability based on structural tuning.

Candidate ClassPrimary TargetRepresentative CompoundIn Vitro PotencyCLogP (Lipophilicity)Metabolic Stability (HLM)Oral Bioavailability Prediction
Anti-T. cruzi T. cruzi amastigotesHit 1 / TDR30139EC50 ~ 1.0 μM> 4.0Low (Rapid Clearance)Poor
Pim-1 Inhibitor Pim-1 KinaseCompound 4b / 4cIC50 6.95 - 20.19 μM~ 4.49Moderate to HighHigh (No BBB penetration)
STAT3 Inhibitor STAT3 PhosphorylationCompound 3nIC50 10.50 μMN/APending In VivoFavorable

Experimental Methodologies: Self-Validating ADME Protocols

To ensure trustworthiness and reproducibility in drug development, the following step-by-step methodologies detail the standard in vitro ADME assays used to evaluate cyanopyridine candidates. Understanding the causality behind these steps is crucial for accurate PK prediction.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To predict in vivo hepatic clearance by measuring the rate of compound depletion mediated by CYP450 enzymes.

  • Preparation: Prepare a 10 mM stock solution of the cyanopyridine candidate in DMSO. Dilute to a working concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the final DMSO concentration below 0.1% prevents organic solvent-induced inhibition of sensitive CYP450 enzymes, ensuring accurate metabolic rate calculations.

  • Incubation: Combine the compound with human liver microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium across the assay plate before enzymatic activation, preventing lag phases in the kinetic curve.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures and precipitates microsomal proteins, halting all CYP450 activity and preserving the exact concentration of the parent drug at that specific millisecond.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To assess passive transcellular permeability, a primary determinant of intestinal absorption and oral bioavailability.

  • Donor Preparation: Dilute the cyanopyridine compound to 10 μM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 μL of a 1% (w/v) lecithin in dodecane solution.

    • Causality: This specific artificial lipid bilayer closely mimics the lipophilic environment and structural density of the human intestinal epithelium.

  • Incubation: Add 300 μL of the donor solution to the donor plate and 200 μL of PBS to the acceptor plate. Assemble the sandwich and incubate at room temperature for 5 hours.

  • Quantification: Separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Mechanistic and Workflow Visualizations

Hit-to-Lead ADME/PK Optimization Workflow

The following diagram illustrates the critical decision matrix for optimizing cyanopyridine derivatives, emphasizing the "fail-fast" approach regarding metabolic stability.

PK_Workflow Hit Hit Identification (Cyanopyridine Scaffold) SAR SAR & Structural Modification (Core, Linker, RHS) Hit->SAR InVitro In Vitro ADME Profiling (HLM Stability, PAMPA) SAR->InVitro Decision1 Metabolic Stability > 50%? InVitro->Decision1 InVivo In Vivo PK (Rats/Mice) (Cmax, AUC, t1/2, CL) Decision1->InVivo Yes Fail High Clearance / Poor Exposure (Iterative Redesign) Decision1->Fail No Lead Lead Candidate Selection InVivo->Lead Fail->SAR

Caption: Iterative Hit-to-Lead ADME/PK workflow for cyanopyridine optimization.

Mechanism of Action: STAT3 Inhibition by Cyanopyridine 3n

The diagram below maps the intracellular signaling interference caused by optimized cyanopyridine candidates in colorectal cancer models.

STAT3_Pathway Drug Cyanopyridine 3n pSTAT3 Phosphorylated STAT3 (p-STAT3) Drug->pSTAT3 Inhibits Phosphorylation Inhibition Tumor Suppression Drug->Inhibition Promotes STAT3 STAT3 Monomer STAT3->pSTAT3 Kinase Activation Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Genes Transcription of MCL-1 & Survivin Nucleus->Genes Cancer Colorectal Cancer Proliferation Genes->Cancer

Caption: Mechanistic pathway of STAT3 inhibition by cyanopyridine candidate 3n.

Conclusion & Future Perspectives

The development of cyanopyridine-based drug candidates requires a rigorous, parallel optimization of pharmacodynamics and pharmacokinetics. As evidenced by the T. cruzi inhibitors, a singular focus on target potency often leads to insurmountable metabolic liabilities due to excessive lipophilicity[3]. Conversely, the successful profiling of Pim-1 and STAT3 inhibitors demonstrates that strategic substitutions on the cyanopyridine core can yield orally bioavailable compounds with highly favorable PK profiles[2][4]. Future drug design must leverage in silico ADME predictions and early in vitro microsomal screening to navigate the lipophilicity-metabolism paradox effectively, ensuring that potent cyanopyridines successfully transition from the bench to clinical viability.

References

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives Source: ACS Omega (2024) URL:[Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source: ACS Omega (2023) URL:[Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway Source: Dove Medical Press (2019) URL:[Link]

  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW Source: Googleapis / Pharmaceutical Review (2023) URL:[Link]

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Validation

A Comparative Guide to the Synthesis and Application of Ethyl 2-(5-cyanopyridin-2-yl)acetate Derivatives: A Patent Landscape Review

Introduction: The Strategic Importance of a Versatile Pyridine Building Block In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized pyridines, Ethyl 2-(5-cyanopyridin-2-yl)acetate has emerged as a particularly valuable intermediate. Its strategic importance lies in its role as a key building block in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors. These drugs have revolutionized the treatment of autoimmune diseases and certain cancers. This guide provides a critical review of the patent landscape concerning the synthesis and application of Ethyl 2-(5-cyanopyridin-2-yl)acetate and its derivatives. We will delve into the prevalent synthetic strategies, offering a comparative analysis to inform researchers and drug development professionals in their pursuit of efficient and scalable manufacturing processes.

Patented Synthetic Methodologies: A Tale of Two Strategies

While a singular patent exclusively detailing the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate is not prominent, the patent literature for final drug products, particularly JAK inhibitors, implicitly reveals two primary synthetic strategies. These approaches, rooted in fundamental organic chemistry principles, are the workhorses for the industrial-scale production of this crucial intermediate.

Method A: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach

The nucleophilic aromatic substitution (SNAr) pathway is a well-established and frequently employed method for the synthesis of substituted pyridines. In this approach, the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing cyano group, facilitates the displacement of a halide at the 2-position by a suitable nucleophile. In this case, the enolate of ethyl acetate serves as the carbon nucleophile.

Causality of Experimental Choices:

The choice of a strong, non-nucleophilic base is critical to deprotonate ethyl acetate to form the reactive enolate without competing side reactions. Sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed for this purpose. The reaction is typically conducted in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the ionic reaction mechanism. The temperature is often kept low initially during the enolate formation to prevent self-condensation of the ester and then warmed to drive the substitution reaction to completion.

Experimental Protocol: Synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate via SNAr

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 volumes relative to 2-chloro-5-cyanopyridine). Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the cooled THF.

  • Slowly add ethyl acetate (1.5 equivalents) dropwise to the stirred suspension of NaH in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Nucleophilic Aromatic Substitution: Dissolve 2-chloro-5-cyanopyridine (1.0 equivalent) in anhydrous THF (2 volumes).

  • Add the solution of 2-chloro-5-cyanopyridine dropwise to the prepared ethyl acetate enolate solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 2-(5-cyanopyridin-2-yl)acetate as a solid.

SNAr_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_chloro_5_cyanopyridine 2-Chloro-5-cyanopyridine meisenheimer Meisenheimer Complex 2_chloro_5_cyanopyridine->meisenheimer ethyl_acetate Ethyl Acetate enolate Ethyl Acetate Enolate ethyl_acetate->enolate NaH, THF NaH Sodium Hydride (Base) enolate->meisenheimer Nucleophilic Attack product Ethyl 2-(5-cyanopyridin-2-yl)acetate meisenheimer->product Chloride Elimination

Fig. 1: Synthetic workflow for the SNAr approach.
Method B: Palladium-Catalyzed Cross-Coupling - A Modern Alternative

The advent of palladium-catalyzed cross-coupling reactions has revolutionized carbon-carbon bond formation. The α-arylation of esters, a reaction pioneered by researchers like Hartwig and Buchwald, presents a powerful and versatile alternative to the classical SNAr approach.[1][2] This method involves the coupling of an aryl halide or triflate with an ester enolate in the presence of a palladium catalyst and a suitable ligand.

Causality of Experimental Choices:

The choice of the palladium precursor, ligand, and base are interdependent and crucial for high catalytic activity. Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common catalyst precursors. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., S-Phos, X-Phos), are often essential to facilitate the reductive elimination step and prevent β-hydride elimination.[3] A strong, non-nucleophilic base is again required for enolate formation, with lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) being frequent choices. The reaction is typically carried out in an aprotic, non-polar solvent like toluene or dioxane to maintain the stability of the catalytic species.

Experimental Protocol: Synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate via Pd-Catalyzed Cross-Coupling

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)2, 0.02 equivalents) and a suitable phosphine ligand (e.g., S-Phos, 0.04 equivalents) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (5 volumes relative to 2-bromo-5-cyanopyridine).

  • Reaction Setup: In a separate flame-dried Schlenk flask, add 2-bromo-5-cyanopyridine (1.0 equivalent) and sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 volumes) followed by ethyl acetate (1.5 equivalents).

  • Catalytic Coupling: Transfer the prepared catalyst solution to the flask containing the aryl bromide, base, and ester via cannula.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the final product.

Pd_Coupling_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product 2_bromo_5_cyanopyridine 2-Bromo-5-cyanopyridine oxidative_addition Oxidative Addition 2_bromo_5_cyanopyridine->oxidative_addition ethyl_acetate Ethyl Acetate enolate_formation Enolate Formation ethyl_acetate->enolate_formation Base base Base (e.g., NaOtBu) catalyst Pd Catalyst + Ligand catalyst->oxidative_addition transmetalation Transmetalation (Enolate Coordination) oxidative_addition->transmetalation enolate_formation->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Ethyl 2-(5-cyanopyridin-2-yl)acetate reductive_elimination->product

Fig. 2: Catalytic cycle for the Pd-catalyzed α-arylation.

Comparative Analysis of Synthetic Routes

The choice between the SNAr and palladium-catalyzed cross-coupling methodologies depends on several factors, including cost, scalability, and the desired purity of the final product. Below is a comparative summary of the two approaches.

ParameterMethod A: Nucleophilic Aromatic Substitution (SNAr)Method B: Palladium-Catalyzed Cross-Coupling
Starting Material 2-Chloro -5-cyanopyridine2-Bromo - or 2-Triflyloxy -5-cyanopyridine
Reagents Stoichiometric strong base (e.g., NaH)Catalytic palladium, phosphine ligand, stoichiometric base
Reaction Conditions Moderate to high temperatures (reflux)Moderate to high temperatures (80-100 °C)
Yields Generally good to excellentOften higher and more reproducible
Scalability Well-suited for large-scale productionCan be challenging due to catalyst cost and removal
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsHigher cost due to palladium catalyst and specialized ligands
Substrate Scope Limited to activated aryl halidesBroader scope, including less reactive aryl chlorides
Impurity Profile Potential for side products from base-mediated reactionsPotential for heavy metal contamination

Patented Applications: A Gateway to Advanced Therapeutics

The primary and most significant application of Ethyl 2-(5-cyanopyridin-2-yl)acetate is as a pivotal intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][4] The JAK-STAT signaling pathway is a critical component of the immune system, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.

JAK inhibitors containing the cyanopyridine moiety have demonstrated significant clinical efficacy. For example, the synthesis of Tofacitinib, a widely prescribed JAK inhibitor for rheumatoid arthritis, utilizes a derivative of Ethyl 2-(5-cyanopyridin-2-yl)acetate.[3] The ethyl acetate portion of the molecule provides a two-carbon unit that is subsequently elaborated to form the propanenitrile side chain of the final drug molecule.

JAK_Inhibitor_Synthesis intermediate Ethyl 2-(5-cyanopyridin-2-yl)acetate elaboration Multi-step Elaboration (e.g., amidation, reduction, cyclization) intermediate->elaboration jak_inhibitor JAK Inhibitor (e.g., Tofacitinib) elaboration->jak_inhibitor

Fig. 3: Role as an intermediate in JAK inhibitor synthesis.

Beyond JAK inhibitors, the versatile functionality of Ethyl 2-(5-cyanopyridin-2-yl)acetate makes it an attractive starting material for the synthesis of a variety of other heterocyclic compounds with potential biological activity. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester can be modified through transesterification or converted to other functional groups. These transformations open up avenues for the creation of diverse molecular libraries for drug discovery.

Critical Review and Future Outlook

The patent landscape for Ethyl 2-(5-cyanopyridin-2-yl)acetate is largely driven by its application in high-value pharmaceutical products. As such, patents tend to focus on the final drug molecules and their therapeutic uses rather than on the synthesis of this specific intermediate. The synthetic routes are often embedded within the broader context of the total synthesis of the active pharmaceutical ingredient.

Current Gaps and Opportunities:

  • Process Optimization: While the SNAr and palladium-catalyzed methods are effective, there is always room for process optimization to improve yields, reduce costs, and enhance the "greenness" of the synthesis. The development of more active and stable catalysts for the cross-coupling reaction that can operate at lower temperatures and catalyst loadings would be a significant advancement.

  • Flow Chemistry: The transition from batch to continuous flow manufacturing offers several advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The development of a patented flow process for the synthesis of Ethyl 2-(5-cyanopyridin-2-yl)acetate could provide a competitive advantage.

  • Biocatalysis: The use of enzymes to catalyze key bond-forming reactions is a rapidly growing area of interest. A biocatalytic approach to the synthesis of this intermediate could offer a more sustainable and environmentally friendly alternative to traditional chemical methods.

Future Trends:

The demand for Ethyl 2-(5-cyanopyridin-2-yl)acetate and its derivatives is likely to remain strong, driven by the continued success of JAK inhibitors and the exploration of new therapeutic applications for this class of drugs. Future patent filings in this area are expected to focus on:

  • Next-generation JAK inhibitors: With improved selectivity and side-effect profiles.

  • Novel therapeutic targets: Utilizing the cyanopyridine scaffold.

  • Innovative manufacturing processes: That are more efficient, cost-effective, and sustainable.

References

  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv. Available at: [Link]

  • Incyte Corporation. (2017). Processes and intermediates for making a JAK inhibitor. U.S. Patent No. 9,718,834B2.
  • Stauffer, S. R., Beare, N. A., Stambuli, J. P., & Hartwig, J. F. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. Journal of the American Chemical Society, 123(19), 4641–4642. Available at: [Link]

  • Chu, L., & Lipshutz, B. H. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 50(43), 10213-10216. Available at: [Link]

  • Hartwig, J. F. (2006). Palladium-Catalyzed R-Arylation of Carbonyl Compounds and Nitriles. Inorganic Chemistry, 45(10), 3848-3863. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(5-cyanopyridin-2-yl)acetate

An advanced, mechanistic understanding of chemical hazards is the foundation of operational excellence in drug development. Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced, mechanistic understanding of chemical hazards is the foundation of operational excellence in drug development. Ethyl 2-(5-cyanopyridin-2-yl)acetate (CAS: 2113812-63-6) is a highly versatile bifunctional building block utilized in the synthesis of novel therapeutics, particularly kinase inhibitors. However, its unique structural motifs—a lipophilic ethyl ester coupled with an electrophilic cyanopyridine ring—present specific occupational hazards that require stringent, self-validating safety protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind the reactivity of this compound, you can implement a foolproof system for personal protective equipment (PPE), handling, and waste logistics.

Chemical Identity & Mechanistic Hazard Profile

To design an effective safety protocol, we must first analyze the molecular structure to predict its physiological interactions.

  • Pyridine Core: Acts as a mild base and facilitates rapid dermal penetration due to its inherent lipophilicity.

  • Cyano Group (-C≡N): While covalently bound and not prone to releasing free hydrogen cyanide (HCN) gas under ambient conditions, it acts as a strong electrophile. In biological systems, cyanopyridines cause severe eye and skin irritation, and present acute toxicity risks if ingested or inhaled [1].

  • Ethyl Acetate Moiety: Increases the volatility and flammability profile of the compound, necessitating stringent static control and ventilation during transfer [2].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / ClassificationMechanistic Rationale
CAS Number 2113812-63-6Unique chemical identifier for regulatory tracking.
Molecular Weight 190.20 g/mol Low MW facilitates rapid cellular membrane permeability.
Acute Toxicity Category 3 (Oral/Dermal)Pyridine derivatives disrupt cellular respiration pathways.
Skin/Eye Irritation Category 2 (H315, H319)Electrophilic cyano group reacts with nucleophilic proteins in the cornea/epidermis.
Storage Inert atmosphere, 2-8°CPrevents ester hydrolysis and ambient oxidation.

Engineering Controls & Mandatory PPE Matrix

Trust in a safety protocol requires a layered defense system. PPE is your final barrier; primary containment must always be achieved through engineering controls. All manipulations of Ethyl 2-(5-cyanopyridin-2-yl)acetate must be performed in a Class II Type B2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 linear feet per minute (fpm).

Table 2: Quantitative PPE Specifications

PPE CategorySpecification & StandardQuantitative MetricCausality & Justification
Hand Protection Double-gloving: Nitrile (inner) + Butyl Rubber (outer)>480 min breakthrough; >0.4 mm thicknessButyl rubber provides superior resistance to ester/pyridine permeation. Nitrile offers baseline tactile dexterity [3].
Eye Protection Indirect-vented safety goggles (ANSI Z87.1 / EN 166)100% splash coveragePrevents capillary absorption of lipophilic vapors into the ocular mucosa.
Respiratory Half-mask elastomeric respirator with ABEK/P3 cartridges99.97% filtration efficiencyABEK filters neutralize organic vapors and basic pyridine fumes; P3 captures aerosolized particulates.
Body Protection Flame-resistant (FR) lab coat (NFPA 2112)100% cotton or NomexMitigates the fire risk associated with combustible ester derivatives.

Experimental Workflow: Safe Handling & Reaction Setup

The following step-by-step methodology ensures a zero-exposure transfer and reaction setup.

Sequential gowning and validation workflow for handling hazardous cyanopyridine derivatives.

Step-by-Step Handling Protocol:

  • Vessel Equilibration: Bring the sealed vial of Ethyl 2-(5-cyanopyridin-2-yl)acetate to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic compound, triggering premature ester hydrolysis.

  • Environmental Purge: Purge the receiving reaction vessel with inert gas (Argon or Nitrogen) for 5 minutes to displace oxygen and moisture.

  • Volumetric Transfer: Using a positive-displacement pipette, aspirate the required volume. Causality: Standard air-displacement pipettes are calibrated for aqueous solutions; the vapor pressure and density of this ester will cause air-displacement pipettes to leak, risking droplet exposure.

  • Quenching & Wash: Immediately after transfer, rinse the pipette tip with a 10% sodium hypochlorite (bleach) solution to neutralize residual cyanopyridine before ejecting the tip into a sealed solid waste container.

Emergency Logistics: Spill Response & Decontamination

A self-validating safety system must account for failure modes. In the event of a spill, the primary risk is the acute inhalation of pyridine vapors.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50 mL) Assess->Minor Major Major (>50 mL) Assess->Major Vent Maximize Hood Ventilation Minor->Vent Evac Evacuate Lab & Call HAZMAT Major->Evac Absorb Apply Inert Absorbent (Sand) Vent->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Decon Decontaminate Surface (10% Bleach) Collect->Decon

Decision tree and procedural pathway for cyanopyridine ester spill containment.

Spill Remediation Steps:

  • Isolation: Immediately alert personnel and restrict access to the spill zone.

  • Containment: Surround the spill with an inert absorbent such as diatomaceous earth or sand. Do not use combustible absorbents like sawdust due to the ester's flammability[4].

  • Neutralization: Carefully apply a 10% bleach solution over the absorbed material. The hypochlorite oxidizes the cyano group, significantly reducing its acute toxicity.

  • Collection: Use non-sparking tools to scoop the slurry into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Logistics

Improper disposal of pyridine derivatives leads to severe environmental toxicity, particularly in aquatic ecosystems.

  • Segregation: Store waste containing Ethyl 2-(5-cyanopyridin-2-yl)acetate in a dedicated "Halogen-Free Organic Waste" container. Critical Warning: Do not mix with strong acids, as this can trigger exothermic hydrolysis and the potential release of toxic hydrogen cyanide (HCN) gas.

  • Labeling: Clearly label the container with "Toxic/Irritant: Cyanopyridine Ester Derivative."

  • Final Disposal: Coordinate with a certified hazardous waste contractor for high-temperature incineration (>1000°C). This thermal threshold is required to completely degrade the robust pyridine ring and cyano group into harmless nitrogen oxides (NOx) and carbon dioxide (CO2).

References

  • Title: Personal Protective Equipment (PPE) Guidelines for Chemical Handling Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Laboratory Safety Guidance & Spill Response Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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